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  • Product: Pent-1-en-1-ylboronic acid
  • CAS: 104376-24-1; 59239-44-0

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of (1E)-Pent-1-en-1-ylboronic Acid in Advanced Drug Development

Executive Summary In the landscape of modern synthetic organic chemistry and targeted drug discovery, organoboron compounds serve as indispensable building blocks. Among these, (1E)-pent-1-en-1-ylboronic acid stands out...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and targeted drug discovery, organoboron compounds serve as indispensable building blocks. Among these, (1E)-pent-1-en-1-ylboronic acid stands out as a highly versatile reagent. Characterized by its 5-carbon aliphatic chain terminating in a trans (E)-alkene and a boronic acid moiety, it provides an optimal balance of lipophilicity and reactive potential. This technical guide explores the structural properties, mechanistic causality in cross-coupling reactions, and step-by-step, self-validating protocols for integrating this compound into the synthesis of complex pharmaceutical scaffolds, including macrocyclic MCL-1 inhibitors and PCSK9 antagonists.

Chemical Identity and Structural Elucidation

The utility of (1E)-pent-1-en-1-ylboronic acid is fundamentally tied to its stereochemistry. The trans (E) configuration of the double bond is critical; it dictates the spatial orientation of the resulting coupled products, which is a non-negotiable parameter when synthesizing conformationally restricted macrocycles in drug development.

The physical and chemical properties of the compound dictate its handling and reactivity profiles[1]. The relatively low topological polar surface area (TPSA) indicates good solubility in organic solvents, while the boronic acid group ensures compatibility with aqueous basic activation.

Table 1: Physicochemical Properties of (1E)-Pent-1-en-1-ylboronic Acid
PropertyValueSource / Causality
IUPAC Name [(E)-pent-1-enyl]boronic acidStandardized nomenclature[1].
CAS Registry Number 59239-44-0Primary identifier[1].
Molecular Formula C5H11BO2Defines stoichiometric calculations[1].
Molecular Weight 113.95 g/mol Used for precise molar equivalent scaling[1].
Topological Polar Surface Area 40.5 ŲLow TPSA ensures solubility in standard organic solvents like toluene and dioxane[1].
Stereochemistry Trans (E)Preserved during stereospecific Pd-catalyzed cross-coupling.

Mechanistic Role in Transition-Metal Catalysis

(1E)-pent-1-en-1-ylboronic acid is predominantly utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The causality of its reactivity lies in the electrophilic nature of the boron atom. In its neutral state, the boronic acid is a poor nucleophile. However, upon the introduction of a base, the empty p-orbital of the boron atom coordinates with an oxygen or fluorine anion, forming a negatively charged boronate complex. This coordination increases the electron density on the pentenyl group, significantly enhancing its nucleophilicity and facilitating the critical transmetalation step with a Palladium(II) intermediate.

Workflow A Aryl Halide + Pd(0) B Oxidative Addition [Pd(II) Complex] A->B D Transmetalation B->D C (E)-pent-1-en-1-ylboronic acid + Base C->D Boronate Transfer E Reductive Elimination D->E E->A Pd(0) Regeneration F Alkenyl Arene Product E->F

Catalytic cycle of Suzuki-Miyaura cross-coupling with pent-1-en-1-ylboronic acid.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice of reagent and condition is grounded in chemical causality, and in-process controls (IPCs) are embedded to verify success at each stage.

Protocol A: Biphasic Cross-Coupling for Phenanthrene Precursors

This protocol is optimized for coupling (E)-pent-1-en-1-ylboronic acid with unhindered aryl halides to build complex heterocycles and phenanthrenes[2].

  • Reagents: Aryl halide (1.0 eq), (E)-pent-1-en-1-ylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent System: Toluene / Ethanol / Water (3:2:1 volumetric ratio).

Step-by-Step Methodology & Causality:

  • Solvent Preparation & Degassing: Combine Toluene, EtOH, and H2O. Degas the mixture by sparging with inert gas (N2 or Argon) for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle.

  • Reagent Charging: Add the aryl halide, (E)-pent-1-en-1-ylboronic acid, and K2CO3 to the degassed solvent.

    • Causality: The biphasic solvent is critical. Toluene dissolves the organic substrates, water dissolves the K2CO3 to enable boronate formation, and ethanol acts as a phase-transfer agent to homogenize the mixture, drastically accelerating reaction kinetics[2].

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of inert gas.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–12 hours.

    • Causality: Thermal energy is required to overcome the activation energy barrier of the transmetalation and reductive elimination steps.

  • Self-Validation (IPC & Analytics):

    • In-Process Control: Monitor via LC-MS. The complete consumption of the aryl halide mass and the appearance of the product mass validates the chemical conversion.

    • Stereochemical Validation: Post-purification, perform 1H NMR spectroscopy. The presence of two vinylic protons exhibiting a coupling constant ( 3JHH​ ) of approximately 15–16 Hz definitively validates the retention of the trans (E)-alkene geometry. A coupling constant of 10–12 Hz would indicate an unwanted isomerization to the cis (Z) geometry.

Protocol B: Anhydrous Coupling for Macrocyclic MCL-1 Inhibitors

When synthesizing highly functionalized pharmaceutical intermediates, substrates often contain water-sensitive groups. This protocol utilizes anhydrous conditions[3].

  • Reagents: Aryl halide scaffold (1.0 eq), (E)-pent-1-en-1-ylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), SPhos ligand (0.10 eq), CsF (3.0 eq).

  • Solvent System: Anhydrous 1,4-dioxane.

Step-by-Step Methodology & Causality:

  • Anhydrous Setup: Charge a flame-dried flask with the aryl halide, (E)-pent-1-en-1-ylboronic acid, Pd(OAc)2, SPhos, and CsF.

  • Solvent Addition: Add anhydrous 1,4-dioxane under nitrogen[3].

    • Causality: Cesium Fluoride (CsF) replaces aqueous K2CO3. The fluoride ion is highly fluorophilic and binds strongly to the empty p-orbital of boron. This forms a highly reactive fluoroborate intermediate that undergoes rapid transmetalation without the need for water, protecting hydrolysis-prone functional groups on the MCL-1 inhibitor scaffold.

  • Reaction & Validation: Stir at room temperature or mild heat (e.g., 60°C). Validate completion via TLC (disappearance of starting material) and confirm structural integrity via high-resolution mass spectrometry (HRMS).

Applications in Advanced Drug Development

The terminal alkene provided by (E)-pent-1-en-1-ylboronic acid acts as a crucial synthetic handle for downstream modifications, making it highly valuable in drug discovery pipelines.

  • Macrocyclic MCL-1 Inhibitors: Dysregulation of apoptosis is a hallmark of oncology. MCL-1 is an anti-apoptotic protein targeted by novel therapeutics. (E)-pent-1-en-1-ylboronic acid is used to install a pentenyl chain onto a thienopyrimidine core. This chain is subsequently subjected to ring-closing metathesis (RCM) to form the rigid macrocyclic structure required to bind the MCL-1 protein effectively[3].

  • PCSK9 Inhibitors: Proprotein convertase subtilisin/kexin type 9 (PCSK9) regulates cholesterol metabolism. Cyclic pentamer compounds designed to inhibit PCSK9 utilize (E)-pent-1-en-1-ylboronic acid during their solid-phase or solution-phase assembly to build the necessary hydrophobic pharmacophores[4].

Pipeline BA pent-1-en-1-ylboronic acid Coupling Pd-Catalyzed Coupling BA->Coupling Scaffold Pentenyl-Substituted Intermediate Coupling->Scaffold Macro Macrocyclization Scaffold->Macro Drug Targeted Inhibitor (MCL-1 / PCSK9) Macro->Drug

Integration of pent-1-en-1-ylboronic acid in macrocyclic drug development pipelines.

Handling, Stability, and Storage Protocols

Boronic acids are susceptible to two primary modes of degradation: protodeboronation (loss of the boronic acid group) and dehydration (trimerization into boroxines).

Self-Validating Storage System:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon) to prevent atmospheric moisture from inducing boroxine formation and to minimize thermal protodeboronation.

  • Validation: Before use in highly sensitive catalytic cycles, validate reagent integrity via 1H NMR in DMSO-d6. The presence of a sharp singlet integrating to 2 protons at ~7.5 ppm confirms the intact -B(OH)2 group, while the absence of upstream aliphatic impurities confirms the reagent has not degraded.

References

  • Title: (1E)-(Pent-1-en-1-yl)boronic acid Compound Summary. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

  • Title: Cyclic pentamer compounds as proprotein convertase subtilisin/kexin type 9 (pcsk9) inhibitors for the treatment of metabolic disorder. Source: Google Patents (WO2020110008A1).
  • Title: Iodine(III)-mediated oxidative intramolecular arene-alkene coupling exemplified in the synthesis of phenanthrenes. Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry). URL: [Link]

  • Title: Macrocyclic MCL-1 inhibitors and methods of use. Source: Google Patents (US20190055264A1).

Sources

Exploratory

Pent-1-en-1-ylboronic Acid in Advanced Organic Synthesis: Physicochemical Profiling and Cross-Coupling Methodologies

Executive Summary Alkenylboronic acids are indispensable building blocks in modern drug discovery and complex molecule synthesis. Among these, Pent-1-en-1-ylboronic acid (specifically the (E)-isomer) serves as a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkenylboronic acids are indispensable building blocks in modern drug discovery and complex molecule synthesis. Among these, Pent-1-en-1-ylboronic acid (specifically the (E)-isomer) serves as a critical C5-linchpin for installing pentenyl side chains via palladium-catalyzed Suzuki-Miyaura cross-coupling. This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic utility, and field-proven experimental protocols designed for drug development professionals.

Physicochemical Profiling & Structural Data

Accurate identification and handling of Pent-1-en-1-ylboronic acid require a precise understanding of its physicochemical parameters. The compound exists predominantly as the (1E)-stereoisomer, which is crucial for stereoretentive cross-coupling reactions[1].

Table 1: Quantitative Physicochemical Data

ParameterValue
IUPAC Name [(E)-pent-1-enyl]boronic acid
CAS Registry Numbers 59239-44-0 / 104376-24-1
Molecular Weight 113.95 g/mol
Molecular Formula C5H11BO2
Topological Polar Surface Area 40.5 Ų
Physical State Solid / Colorless to light yellow liquid

Data sourced from [1].

Mechanistic Causality in Suzuki-Miyaura Cross-Coupling

In drug development, particularly in the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors[2] and phenanthrene derivatives[3], Pent-1-en-1-ylboronic acid is utilized for its reliable transmetallation kinetics.

Causality of Boronic Acid Activation: Boronic acids are inherently poor nucleophiles due to the empty p-orbital on the boron atom. The addition of an aqueous base (e.g., K2CO3 or Na2CO3) is not merely to neutralize acid byproducts, but to coordinate directly with the boron center. This forms an electron-rich boronate complex (Ar-B(OH)3⁻), which increases the nucleophilicity of the pentenyl group, significantly lowering the activation energy required for transmetallation to the Pd(II) center.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X BaseEx Base Exchange Ar-Pd(II)-OH OxAdd->BaseEx + Base (OH-/CO3--) TransMet Transmetallation Ar-Pd(II)-Pentenyl BaseEx->TransMet + Pent-1-en-1-ylboronate RedElim Reductive Elimination Ar-Pent-1-ene TransMet->RedElim RedElim->Pd0 - Product

Catalytic cycle of Suzuki-Miyaura coupling utilizing Pent-1-en-1-ylboronic acid.

Self-Validating Experimental Methodology: C(sp2)-C(sp2) Coupling

To ensure high yields and stereochemical retention of the (E)-double bond, the following protocol establishes a self-validating workflow for coupling Pent-1-en-1-ylboronic acid with an aryl halide. This protocol is adapted from established [2] and [3].

Reagents & Materials:

  • Aryl Halide (1.0 eq)

  • (E)-Pent-1-en-1-ylboronic acid (1.1 - 1.4 eq)

  • Catalyst: Pd(PPh3)4 (0.05 eq)

  • Base: K2CO3 (3.0 eq, typically 1M aqueous solution)

  • Solvent System: Toluene/EtOH/H2O (3:2:1) or 1,4-Dioxane/H2O (3:1)

Step-by-Step Protocol:

  • Reagent Assembly: Charge a Schlenk flask with the aryl halide, Pent-1-en-1-ylboronic acid, and the palladium catalyst.

    • Causality: Assembling dry reagents first minimizes premature hydrolysis or protodeboronation of the boronic acid before the catalyst is activated.

  • Solvent Addition & Degassing: Add the solvent mixture. Degas the suspension by sparging with N2 or using freeze-pump-thaw cycles (minimum 5 times)[2].

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes. Rigorous deoxygenation is the most critical variable for reaction success.

  • Base Addition: Inject the aqueous base solution under a positive N2 stream.

    • Validation Checkpoint 1: The biphasic mixture should remain relatively light in color (yellow/orange). Immediate blackening indicates premature catalyst decomposition (Pd black formation); if this occurs, the reaction must be aborted and re-degassed.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C with vigorous stirring.

    • Causality: Elevated temperatures overcome the activation barrier of the transmetallation step, especially for sterically hindered aryl halides.

  • Reaction Monitoring: Monitor via TLC (e.g., Pentane/EtOAc).

    • Validation Checkpoint 2: Complete consumption of the aryl halide. 1H-NMR of a crude aliquot should reveal diagnostic trans-alkene protons (δ ~ 6.0-6.5 ppm, J ≈ 15-16 Hz), confirming stereoretention of the pentenyl chain[3].

  • Quench & Extraction: Cool to room temperature, dilute with water, and extract with EtOAc or Pentane. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

ExperimentalWorkflow Step1 Reagent Assembly Ar-X, Boronic Acid, Pd Step2 Degassing N2 flush (5x) Step1->Step2 Step3 Base Addition & Heating (80°C) Step2->Step3 Step4 Aqueous Quench & Extraction Step3->Step4 Step5 Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for Pent-1-en-1-ylboronic acid cross-coupling.

Applications in Drug Discovery

The precise molecular weight (113.95 g/mol ) and the linear pentenyl chain of Pent-1-en-1-ylboronic acid make it an ideal fragment for lipophilic pocket targeting in medicinal chemistry[1].

  • PCSK9 Inhibitors: In the development of cyclic pentamer compounds targeting PCSK9 (a key protein in cholesterol metabolism and cardiovascular disease), Pent-1-en-1-ylboronic acid is utilized to install hydrophobic side chains that enhance binding affinity to the target protein's allosteric sites[2].

  • Complex Polyketides and Phenanthrenes: The reagent is frequently employed in multi-component syntheses and oxidative intramolecular arene-alkene couplings, where the (E)-geometry of the pentenyl group dictates the final three-dimensional architecture of the macrocycle or polycyclic framework[3].

References

  • Title: (1E)-(Pent-1-en-1-yl)boronic acid | C5H11BO2 | CID 5702651 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: WO2020110008A1 - Cyclic pentamer compounds as proprotein convertase subtilisin/kexin type 9 (pcsk9)
  • Title: Iodine(III)-mediated oxidative intramolecular arene-alkene coupling exemplified in the synthesis of phenanthrenes Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Foundational

Structural Characterization of Pent-1-en-1-ylboronic Acid: A Definitive NMR Guide

Target Audience: Researchers, scientists, and drug development professionals. Focus: High-resolution 1 H and 13 C NMR spectral analysis, stereochemical validation, and acquisition methodologies for (E)-pent-1-en-1-ylboro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: High-resolution 1 H and 13 C NMR spectral analysis, stereochemical validation, and acquisition methodologies for (E)-pent-1-en-1-ylboronic acid derivatives.

The Analytical Case for Pinacol Ester Derivatization

In drug discovery and complex organic synthesis, alkenylboronic acids are indispensable nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. However, the direct NMR characterization of free pent-1-en-1-ylboronic acid presents a significant analytical challenge.

The Causality of Signal Broadening: Free boronic acids exist in a dynamic, moisture-dependent equilibrium with their cyclic trimeric anhydrides (boroxines). In an NMR tube, this continuous interconversion results in a mixture of monomeric and oligomeric states, causing severe signal broadening and overlapping multiplets in the 1 H NMR spectrum.

To establish a self-validating analytical system , it is standard practice to derivatize the free acid into its pinacol ester (4,4,5,5-tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane)[2]. The bidentate pinacol ligand "locks" the boron atom in a stable monomeric state, preventing boroxine formation and yielding sharp, highly diagnostic spectral data that unambiguously confirms both regiochemistry and stereochemistry[3].

Quantitative Spectral Data

The following tables summarize the field-validated 1 H and 13 C NMR data for (E)-pent-1-en-1-ylboronic acid pinacol ester acquired in CDCl 3​ at 298 K[3].

Table 1: 1 H NMR Spectral Data (500 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
5 0.89t7.23HTerminal -CH 3​
Pinacol 1.27s-12H-C(CH 3​ ) 2​
4 1.40–1.46m-2HAliphatic -CH 2​ -
3 2.12–2.19m-2HAllylic -CH 2​ -
1 5.43dt18.0, 1.51H=CH-B ( α to Boron)
2 6.64dt18.0, 6.41H-CH= ( β to Boron)
Table 2: 13 C NMR Spectral Data (125 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
14.1CH 3​ Terminal -CH 3​ (C5)
22.3CH 2​ Aliphatic -CH 2​
  • (C4)
24.8CH 3​ Pinacol methyls (4 × -CH 3​ )
35.2CH 2​ Allylic -CH 2​
  • (C3)
  • 83.0C (Quaternary)Pinacol -C(O)- (2 × C)
    ~118.0 (Broad)CH=CH-B ( α to Boron, C1)
    154.9CH-CH= ( β to Boron, C2)

    Mechanistic Spectral Analysis & E-E-A-T Insights

    As an application scientist, interpreting the raw data requires understanding the physical chemistry dictating the nuclear spin interactions.

    Stereochemical Validation via J -Coupling: The most critical data point in the 1 H NMR spectrum is the 18.0 Hz coupling constant observed for the vinylic protons at 5.43 ppm and 6.64 ppm. This large 3JHH​ value is the definitive, self-validating proof of the (E) (trans) geometry. The spatial diaxial-like relationship of the trans protons allows for maximum orbital overlap, resulting in a strong scalar coupling. By contrast, a (Z) (cis) isomer would exhibit a significantly lower coupling constant (typically 10–12 Hz)[3].

    The Quadrupolar Relaxation Phenomenon in 13 C NMR: In the 13 C NMR spectrum, the carbon directly attached to the boron atom (C1, ~118.0 ppm) often appears as a very broad, low-intensity hump, or may even sink entirely into the baseline noise. This is not an artifact; it is caused by the quadrupolar nature of the 11 B nucleus (spin I=3/2 ). The asymmetric charge distribution in the boron nucleus creates an electric field gradient that induces rapid spin-lattice relaxation ( T1​ ). This rapid relaxation partially decouples the adjacent 13 C nucleus, broadening its signal. To reliably observe this carbon, the experimental protocol must be adjusted (see Section 4).

    Self-Validating NMR Acquisition Protocol

    To ensure reproducibility and high-fidelity data, follow this step-by-step methodology for sample preparation and acquisition.

    Step 1: Sample Preparation

    • Dissolve 15–20 mg of the pinacol ester in 0.6 mL of CDCl 3​ .

    • Crucial Insight: Ensure the CDCl 3​ is stored over silver foil or passed through a short plug of basic alumina prior to use. Trace amounts of DCl (a degradation product of CDCl 3​ ) can catalyze the hydrolysis of the pinacol ester back to the free boronic acid, ruining the spectral resolution.

    • Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

    Step 2: 1 H NMR Acquisition

    • Tune and match the probe to the 1 H frequency.

    • Shim the magnet (Z1-Z4) until the TMS signal exhibits a linewidth at half-height (FWHM) of <1.0 Hz.

    • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of all protons, allowing for accurate integration.

    • Acquire 16 scans.

    Step 3: 13 C NMR Acquisition

    • Tune and match the probe to the 13 C frequency.

    • Set the relaxation delay (D1) to 3.0 seconds . Causality: Quaternary carbons (like the pinacol C-O at 83.0 ppm) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these carbons are fully relaxed and visible.

    • Utilize WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings.

    • Acquire a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio to resolve the quadrupolar-broadened C1 carbon ( α to Boron).

    Workflow Visualization

    The following diagram outlines the logical progression from synthesis to self-validating spectral characterization.

    G Substrate 1-Pentyne (Starting Material) Reaction Catalytic Hydroboration (Pinacolborane, THF, RT) Substrate->Reaction Product (E)-pent-1-en-1-ylboronic acid pinacol ester Reaction->Product NMR_Prep Sample Preparation (Neutralized CDCl3, TMS) Product->NMR_Prep NMR_Acq NMR Acquisition (1H: 16 scans | 13C: 1024 scans) NMR_Prep->NMR_Acq Validation Data Validation (J = 18.0 Hz confirms E-isomer) NMR_Acq->Validation

    Figure 1: Self-validating workflow for the synthesis and NMR characterization of alkenylboronates.

    References

    • Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. National Institute of Informatics (NII).
    • 4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane | CID 15211560. PubChem, National Institutes of Health.
    • Cu-Catalyzed C–H Alkenylation with Vinyl Boronates. National Science Foundation (NSF) Public Access Repository.

    Sources

    Exploratory

    Solubility Profile and Handling Protocols for Pent-1-en-1-ylboronic Acid in Organic Solvents

    An In-Depth Technical Guide for Process Chemists and Formulators 1. Introduction and Chemical Identity Pent-1-en-1-ylboronic acid (IUPAC: [(E)-pent-1-enyl]boronic acid; CAS: 59239-44-0) is a highly valuable organoboron b...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide for Process Chemists and Formulators

    1. Introduction and Chemical Identity Pent-1-en-1-ylboronic acid (IUPAC: [(E)-pent-1-enyl]boronic acid; CAS: 59239-44-0) is a highly valuable organoboron building block [[1]](). With a molecular weight of 113.95 g/mol , it is primarily utilized in transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions to install pentenyl moieties into complex pharmaceutical intermediates 1. Despite its synthetic utility, researchers frequently encounter handling challenges—specifically, unpredictable solubility and the tendency of the compound to present as a "gooey" oil rather than a free-flowing powder 2. This guide deconstructs the solvation thermodynamics of pent-1-en-1-ylboronic acid and provides validated protocols for its manipulation.

    2. Solvation Thermodynamics: The Boroxine Conundrum To understand the solubility of pent-1-en-1-ylboronic acid, one must first understand its structural duality. The molecule consists of a lipophilic aliphatic chain (pentenyl group) and a highly polar, hydrogen-bond-donating/accepting boronic acid moiety (-B(OH)₂).

    The Causality of Physical Instability: Boronic acids exist in a dynamic, moisture-dependent equilibrium with their dehydrated trimeric anhydrides, known as boroxines 3. When pent-1-en-1-ylboronic acid is placed in a non-polar solvent (or subjected to vacuum without heating), the lack of hydrogen-bond stabilization drives the dehydration process 2. This results in a complex mixture of monomers, dimers, and trimers. Because these species have different lattice energies and geometries, they disrupt crystallization, causing the compound to "oil out" into a viscous gum 2. Therefore, achieving high solubility and phase stability requires solvents that can actively hydrogen-bond with the empty p-orbital of the boron atom or its hydroxyl groups [[3]](_).

    Equilibrium Monomer Pent-1-en-1-ylboronic Acid (Monomer) Boroxine Boroxine Anhydride (Trimer / Viscous Oil) Monomer->Boroxine Dehydration (-H2O) Vacuum/Non-Polar Polar Polar Solvents (THF, MeOH, Acetone) Monomer->Polar Dissolution NonPolar Non-Polar Solvents (Hexane, Toluene) Monomer->NonPolar Dissolution Boroxine->Monomer Hydrolysis (+H2O) Aqueous Workup Solvated Highly Soluble (H-Bond Stabilized) Polar->Solvated Monomer Stabilization Insoluble Low Solubility (Phase Separation) NonPolar->Insoluble Lack of H-Bonding

    Thermodynamic equilibrium and solvation pathways of pent-1-en-1-ylboronic acid.

    3. Empirical Solubility Profile in Organic Solvents Quantitative solubility data for specific alkenylboronic acids is sparse; however, their behavior closely mirrors that of well-characterized analogs like phenylboronic acid and 3-thienylboronic acid 4, [[5]](). The table below synthesizes the expected solubility profile of pent-1-en-1-ylboronic acid across different solvent classes at 25°C.

    Table 1: Solubility Profile of Pent-1-en-1-ylboronic Acid in Common Organic Solvents

    Solvent ClassRepresentative SolventQualitative SolubilityEst. Range (mg/mL)Mechanistic Rationale
    Alcohols Methanol, EthanolHighly Soluble> 100Strong H-bond donors/acceptors perfectly stabilize the monomeric boronic acid 5.
    Ethers THF, 1,4-DioxaneHighly Soluble> 100Excellent H-bond acceptors. Prevents boroxine trimerization; ideal for cross-coupling 4.
    Ketones Acetone, 3-PentanoneHighly Soluble> 100Polar aprotic nature strongly solvates the hydroxyl groups of the boronic acid [[4]]().
    Halogenated Chloroform, DCMModerately Soluble20 - 50Weakly interacting. Solutions are prone to slow boroxine precipitation over time 4.
    Hydrocarbons Hexane, MethylcyclohexaneVery Low< 5Incapable of H-bonding. Drives dehydration and phase separation. Excellent anti-solvents 4, [[5]]().

    4. Experimental Methodologies

    4.1. The Flaw in Gravimetric Analysis Traditional gravimetric solubility determination involves dissolving a solute to saturation, filtering, and evaporating the solvent to weigh the residue. For boronic acids, this method is fundamentally flawed. Evaporating the solvent removes ambient water, artificially driving the equilibrium toward the lighter boroxine anhydride [[3]](_). This alters the mass of the solute and invalidates the solubility calculation.

    4.2. Self-Validating Protocol: Dynamic Turbidimetric Solubility Determination To bypass the dehydration artifact, solubility must be measured in situ using a dynamic (synthetic) method 5. This system is self-validating: by measuring both the dissolution (heating) and precipitation (cooling) phases, the hysteresis between the two data points confirms whether thermodynamic equilibrium was successfully maintained.

    Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 50.0 mg of pent-1-en-1-ylboronic acid into a 10 mL jacketed glass reactor equipped with a magnetic stir bar.

    • Solvent Addition: Add a precise volume (e.g., 1.00 mL) of the target organic solvent (e.g., THF) using a calibrated positive-displacement pipette.

    • Sensor Integration: Insert a fiber-optic luminance/turbidity probe and a calibrated PT100 temperature sensor directly into the suspension. Ensure the reactor is sealed to prevent solvent evaporation.

    • Controlled Thermal Cycling: Program a circulating thermostat to heat the suspension at a slow, controlled rate of 0.2°C/min under constant stirring (500 rpm).

    • Clear Point Detection (Dissolution): Record the exact temperature at which the luminance probe detects a stable 100% light transmission baseline. This "clear point" indicates complete dissolution.

    • Cloud Point Detection (Precipitation): Reverse the thermostat to cool the solution at 0.2°C/min. Record the temperature at which transmission drops (the "cloud point"), indicating the onset of crystallization.

    • Validation Check: If the difference between the clear point and cloud point (hysteresis) exceeds 2°C, the system is not in equilibrium (the ramp rate is too fast). Reduce the rate to 0.1°C/min and repeat. The average of the two points represents the true saturation temperature for that concentration.

    Workflow Step1 1. Sample Prep (50mg Acid) Step2 2. Solvent Addition (Sealed Reactor) Step1->Step2 Step3 3. Thermal Cycling (0.2°C/min Ramp) Step2->Step3 Step4 4. Turbidimetry (In Situ Probe) Step3->Step4 Step5 5. Data Validation (Clear/Cloud Avg) Step4->Step5

    Dynamic turbidimetric workflow for in situ solubility determination.

    4.3. Protocol for Overcoming Poor Solubility via Derivatization If a synthetic route strictly requires a non-polar solvent (e.g., hexane) where pent-1-en-1-ylboronic acid is insoluble or oils out, the optimal field-proven workaround is in-situ esterification 2. Converting the free acid to a diethanolamine (DEA) or pinacol ester masks the hydrogen-bond donors, preventing boroxine formation and drastically increasing hydrocarbon solubility 4, 2.

    Derivatization Steps:

    • Suspend pent-1-en-1-ylboronic acid in diethyl ether (where it is highly soluble).

    • Add 1.05 molar equivalents of pinacol.

    • Add anhydrous MgSO₄ to the reaction flask to act as a water scavenger, driving the condensation forward.

    • Stir at room temperature for 2 hours.

    • Filter out the hydrated MgSO₄ and concentrate the filtrate under reduced pressure. The resulting pent-1-en-1-ylboronic acid pinacol ester will be a highly stable, hydrocarbon-soluble compound that avoids the "gooey" oligomerization of the free acid [[2]]().

    5. Conclusion The solubility of pent-1-en-1-ylboronic acid in organic solvents is not a static physical property, but a dynamic chemical equilibrium heavily influenced by the solvent's ability to act as a hydrogen-bond acceptor. By utilizing polar solvents (ethers, ketones) and employing dynamic turbidimetric methods for analysis, researchers can bypass the severe handling issues associated with boroxine formation, ensuring robust and reproducible downstream applications.

    6. References

    • (1E)-(Pent-1-en-1-yl)boronic acid | C5H11BO2 | CID 5702651 - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

    • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Source: Journal of Solution Chemistry (via Semantic Scholar). URL:[Link]

    • Physical and Chemical Properties of Boronic Acids: Formulation Implications. Source: KU ScholarWorks. URL:[Link]

    • Boronic acids being gooey. Source: Reddit (r/OrganicChemistry). URL:[Link]

    Sources

    Foundational

    An In-depth Technical Guide on the Thermodynamic Stability and Storage of Pent-1-en-1-ylboronic Acid

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Utility and Challenges of Alkenylboronic Acids Alkenylboronic acids, a subclass of organoboron compounds, are invaluable reagents in moder...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Utility and Challenges of Alkenylboronic Acids

    Alkenylboronic acids, a subclass of organoboron compounds, are invaluable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Their ability to form new carbon-carbon bonds with high stereospecificity makes them essential building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. Pent-1-en-1-ylboronic acid, with its terminal double bond, offers a versatile handle for further chemical transformations. However, the synthetic utility of boronic acids is often counterbalanced by their inherent instability, which can compromise reaction yields, reproducibility, and shelf-life.[2] This guide provides a comprehensive overview of the factors governing the thermodynamic stability of pent-1-en-1-ylboronic acid and outlines best practices for its storage and handling to ensure its integrity and reactivity.

    I. Fundamental Aspects of Boronic Acid Stability

    The stability of boronic acids, including pent-1-en-1-ylboronic acid, is a delicate interplay of structural features and environmental conditions. A key trade-off exists between the reactivity and stability of these compounds.[2] While their Lewis acidic nature is crucial for facilitating transmetalation in catalytic cycles, it also renders them susceptible to several degradation pathways.[2]

    Key Degradation Pathways:
    • Oxidative Deboronation: Boronic acids are prone to oxidation, especially in the presence of reactive oxygen species (ROS).[3][4] This process involves the cleavage of the carbon-boron bond to yield an alcohol (in this case, pent-1-en-1-ol) and boric acid.[4][5] The empty p-orbital on the boron atom is susceptible to nucleophilic attack by oxidants.[4] This degradation is a significant concern, particularly in biological contexts or when reactions are run open to the air.[6][7]

    • Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, leading to the corresponding alkene (pent-1-ene) and boric acid. While vinyl boronic acids are generally considered to undergo very slow protodeboronation, the rate is highly dependent on pH.[8][9][10] Both acid- and base-catalyzed mechanisms have been described for this process.[8]

    • Anhydride Formation (Trimerization): Boronic acids can readily undergo dehydration to form cyclic trimers known as boroxines.[11] This process is reversible upon the addition of water. While not a permanent degradation, the formation of anhydrides can complicate stoichiometry and analysis.[1][12] Storing boronic acids in a slightly moist state can sometimes help in their long-term preservation by minimizing boroxine formation.[1]

    II. Factors Influencing the Stability of Pent-1-en-1-ylboronic Acid

    Several environmental and chemical factors can significantly impact the stability of pent-1-en-1-ylboronic acid during storage and handling.

    FactorInfluence on StabilityRationale
    Temperature Lower temperatures are preferential.Reduces the rate of decomposition reactions. Refrigerated (2-8 °C) or freezer storage is commonly recommended.[13][14][15]
    Atmosphere An inert atmosphere is critical.Minimizes contact with oxygen and moisture, thereby inhibiting oxidative deboronation and hydrolysis. Storage under argon or nitrogen is advisable for long-term stability.[13]
    Moisture A double-edged sword.While boronic acids are sensitive to moisture-induced degradation, a small amount of water can prevent the formation of boroxine anhydrides.[1] However, for optimal long-term storage, a dry environment is preferred.[13]
    Light Should be avoided.Exposure to light can potentially catalyze degradation pathways.[16][17] Storage in amber vials or in the dark is recommended.
    pH Can significantly affect protodeboronation rates.The stability of boronic acids is pH-dependent, with both acidic and basic conditions potentially accelerating protodeboronation.[8]

    III. Recommended Storage and Handling Protocols

    To maintain the chemical integrity and reactivity of pent-1-en-1-ylboronic acid, the following storage and handling procedures are recommended:

    Long-Term Storage Protocol:
    • Container: Store in a tightly sealed, opaque or amber glass vial.

    • Atmosphere: Purge the vial with an inert gas (argon or nitrogen) before sealing.

    • Temperature: Store in a freezer (-20°C) for maximum stability.[18] Refrigeration (2-8°C) is also a viable option.[13][14][15]

    • Labeling: Clearly label the container with the compound name, date of receipt, and opening date.

    Handling Protocol:
    • Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[13][17]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

    • Dispensing: To minimize exposure to air and moisture, dispense the required amount quickly and reseal the container promptly under an inert atmosphere if possible.

    • Purity Check: Before use, especially after prolonged storage, it is advisable to check the purity of the boronic acid. The presence of significant amounts of boroxine or other degradation products can be assessed by techniques like ¹H NMR.[12]

    IV. Experimental Workflow for Stability Assessment

    A systematic approach is necessary to evaluate the stability of pent-1-en-1-ylboronic acid under various conditions. The following workflow outlines a general procedure for such a study.

    Stability_Workflow start Start: Freshly Prepared/Acquired Pent-1-en-1-ylboronic Acid characterize Initial Characterization (¹H NMR, LC-MS, Purity) start->characterize aliquot Aliquot into Samples for Different Storage Conditions characterize->aliquot conditions Storage Conditions: - Temp: -20°C, 4°C, RT - Atmosphere: Air, Inert Gas - Light: Dark, Light Exposure aliquot->conditions timepoints Analyze at Predetermined Time Points (e.g., 1, 3, 6, 12 months) conditions->timepoints analysis Re-characterization (¹H NMR, LC-MS, Purity) timepoints->analysis data Data Analysis: Compare with Initial Data to Quantify Degradation analysis->data end End: Determine Optimal Storage Conditions data->end

    Figure 1. A generalized workflow for assessing the stability of pent-1-en-1-ylboronic acid.

    V. Degradation Pathways of Pent-1-en-1-ylboronic Acid

    Understanding the potential degradation pathways is crucial for troubleshooting and optimizing reactions involving pent-1-en-1-ylboronic acid.

    Degradation_Pathways boronic_acid Pent-1-en-1-ylboronic Acid oxidation Oxidative Deboronation boronic_acid->oxidation [O] protodeboronation Protodeboronation boronic_acid->protodeboronation H⁺/OH⁻ trimerization Dehydration (Reversible) boronic_acid->trimerization -H₂O alcohol Pent-1-en-1-ol + Boric Acid oxidation->alcohol alkene Pent-1-ene + Boric Acid protodeboronation->alkene boroxine Boroxine (Trimer) trimerization->boroxine

    Figure 2. Major degradation pathways for pent-1-en-1-ylboronic acid.

    VI. Alternative Stable Boron Reagents

    For applications requiring enhanced stability, several alternatives to boronic acids have been developed. These derivatives often exhibit improved shelf-life and handling characteristics, although sometimes at the cost of reduced reactivity.[2]

    • Boronate Esters (e.g., Pinacol Esters): These are often crystalline solids that are easier to handle and purify.[2] They offer significantly greater stability and are well-suited for multi-step syntheses.[2]

    • Potassium Trifluoroborate Salts (R-BF₃K): These salts are typically stable, crystalline solids that are easy to handle and store for extended periods.[11] They can be considered "protected" forms of boronic acids.

    • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions. The boronic acid can be released in situ under mild conditions.

    • Diethanolamine (DABO) Adducts: These form air-stable complexes with boronic acids that can be stored for extended periods at room temperature without noticeable degradation.[11]

    The choice between using pent-1-en-1-ylboronic acid directly or a more stable derivative depends on the specific requirements of the synthetic route, including reaction conditions, desired reactivity, and the need for long-term storage.

    Conclusion

    Pent-1-en-1-ylboronic acid is a valuable synthetic tool, but its utility is intrinsically linked to its stability. By understanding the primary degradation pathways—oxidative deboronation, protodeboronation, and anhydride formation—researchers can implement effective storage and handling strategies to preserve the integrity of this reagent. The core principles of storing under an inert atmosphere, at low temperatures, and protected from light are paramount. For applications demanding exceptional stability, the use of boronate esters, trifluoroborate salts, or other stable derivatives should be considered. Adherence to these guidelines will ensure more consistent and reproducible results in synthetic endeavors, ultimately accelerating research and development in chemistry and drug discovery.

    References

    • Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Publications.
    • BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.
    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
    • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
    • Gold, B. M., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC.
    • Gold, B. M., et al. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.
    • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC.
    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
    • Hall, D. G. (Ed.). (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
    • BenchChem. (n.d.). Handling and storage recommendations for (7-Heptylnaphthalen-2-yl)boronic acid. BenchChem.
    • Hall, D. G. (Ed.). (2025). ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. ResearchGate.
    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar.
    • MilliporeSigma. (n.d.). Boronic Acids & Derivatives. MilliporeSigma.
    • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
    • Storgaard, M., & Ellman, J. A. (2009). Working with Hazardous Chemicals. Organic Syntheses.
    • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
    • Fisher Scientific. (2024). SAFETY DATA SHEET. Fisher Scientific.
    • Lab Alley. (2025). How to Store Boric Acid. Lab Alley.
    • Organic Syntheses, Inc. (2009). Working with Hazardous Chemicals. Organic Syntheses.
    • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET. Thermo Fisher Scientific.
    • Avantor. (n.d.). (1E)-(Pent-1-en-1-yl)boronic acid. Avantor.
    • Gold, B. M., et al. (2022). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
    • PubChem. (n.d.). (1E)-(Pent-1-en-1-yl)boronic acid. PubChem.
    • ChemScene. (n.d.). Pent-1-en-1-ylboronic acid. ChemScene.
    • Gold, B. M., et al. (2022). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT.
    • CymitQuimica. (n.d.). CAS 850036-28-1: Cyclopent-1-en-1-ylboronic acid. CymitQuimica.
    • University of St Andrews. (n.d.). Storage of Incompatible Chemicals. University of St Andrews.
    • Singh, A. K., et al. (2026). Order of thermodynamic stability of representative boronic esters. ResearchGate.
    • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library.
    • Santa Cruz Biotechnology. (n.d.). (1E)-(Pent-1-en-1-yl)boronic acid. Santa Cruz Biotechnology.
    • Sigma-Aldrich. (n.d.). trans-1-Propen-1-ylboronic acid. Sigma-Aldrich.

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for Palladium-Catalyzed Vinylation with Pent-1-en-1-ylboronic Acid

    For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of a vinyl group into a molecular scaffold is a cornerstone of modern organic synthesis, particularly in the development of novel...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    The introduction of a vinyl group into a molecular scaffold is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics and functional materials. The vinyl moiety serves as a versatile synthetic handle for further functionalization and is a key structural motif in many biologically active compounds.[1][2] Among the various methods to achieve vinylation, the Suzuki-Miyaura cross-coupling reaction stands out for its operational simplicity, broad functional group tolerance, and mild reaction conditions.[3][4] This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed vinylation of aryl and heteroaryl halides or triflates using pent-1-en-1-ylboronic acid, a readily accessible and effective vinylating agent.[][6][7]

    Introduction: The Strategic Importance of Vinylation in Modern Synthesis

    The strategic incorporation of vinyl groups into complex molecules is a critical endeavor in medicinal chemistry and materials science. Vinylated compounds are precursors to a wide array of chemical transformations, including but not limited to, polymerization, cycloadditions, and further cross-coupling reactions.[8][9] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become a workhorse in synthetic organic chemistry for the formation of carbon-carbon bonds.[10] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[11] The use of vinylboronic acids, such as pent-1-en-1-ylboronic acid, offers a direct and efficient route to introduce a specific vinyl group with retention of stereochemistry.[12]

    This document serves as a comprehensive guide for researchers, providing in-depth mechanistic insights, actionable experimental protocols, and troubleshooting strategies for the successful implementation of palladium-catalyzed vinylation with pent-1-en-1-ylboronic acid.

    The Catalytic Cycle: A Mechanistic Deep Dive

    The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[10] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[11]

    The Catalytic Cycle of Suzuki-Miyaura Vinylation

    Suzuki_Miyaura_Vinylation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Vinyl R-Pd(II)-Vinyl (Aryl-Vinyl-Pd Complex) Transmetalation->PdII_Vinyl X- VinylBoronate [(E)-pent-1-enyl]B(OH)3- (Activated Boronate) VinylBoronate->Transmetalation Base Base (e.g., K3PO4) Base->VinylBoronate Activates RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Regenerates Catalyst Product R-Vinyl (Coupled Product) RedElim->Product

    Caption: The catalytic cycle of the Suzuki-Miyaura vinylation reaction.

    • Oxidative Addition: The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition into the carbon-halide (or carbon-triflate) bond of the electrophile (Ar-X). This step forms a Pd(II) intermediate.[11] The reactivity of the electrophile generally follows the trend I > Br > OTf > Cl.[10]

    • Transmetalation: This is often the rate-determining step of the reaction. The organoboron reagent, in this case, pent-1-en-1-ylboronic acid, must first be activated by a base.[13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the vinyl group from the boron to the palladium center, displacing the halide or triflate.[13]

    • Reductive Elimination: The final step involves the reductive elimination of the coupled product (the vinylated arene) from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

    Experimental Protocols

    Materials and Reagents
    • Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, or other suitable Pd(0) or Pd(II) sources. Buchwald-type precatalysts can also be highly effective.[14]

    • Ligand: If a pre-formed catalyst is not used, a suitable phosphine ligand is required (e.g., PPh₃, SPhos, XPhos). The choice of ligand is crucial and can significantly impact reaction efficiency.[14][15]

    • Base: An inorganic base such as K₃PO₄, Cs₂CO₃, K₂CO₃, or CsF is typically used.[14][16] The base must be finely powdered and anhydrous for optimal results.[14]

    • Aryl/Heteroaryl Halide or Triflate: The electrophilic coupling partner.

    • (1E)-(pent-1-en-1-yl)boronic acid: The vinylating agent. It is advisable to use a slight excess (1.2-1.5 equivalents) relative to the limiting reagent.[17]

    • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions.[14] Common solvent systems include toluene, dioxane, THF, or DMF, often with a small amount of water.[10][14]

    General Experimental Setup Workflow

    Sources

    Application

    Preparation of pent-1-en-1-ylboronic acid pinacol ester derivatives

    Application Note & Protocol Guide Topic: Preparation of Pent-1-en-1-ylboronic Acid Pinacol Ester Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: The Versatility of Vinylbo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol Guide

    Topic: Preparation of Pent-1-en-1-ylboronic Acid Pinacol Ester Derivatives

    Audience: Researchers, scientists, and drug development professionals.

    Introduction: The Versatility of Vinylboronates in Modern Synthesis

    Vinylboronic acid pinacol esters are indispensable building blocks in contemporary organic synthesis. Their stability, ease of handling, and remarkable versatility make them superior to many other organometallic reagents.[1][2] The defining feature of these compounds is their ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the stereospecific formation of carbon-carbon bonds.[2][3] The pent-1-en-1-ylboronic acid pinacol ester, specifically, serves as a synthetic equivalent of a pent-1-en-1-yl anion, enabling the introduction of this five-carbon alkenyl fragment into complex molecular architectures, which is a common motif in natural products and pharmaceutical agents.

    This guide provides a comprehensive overview of the synthetic strategies for preparing pent-1-en-1-ylboronic acid pinacol ester, focusing on the critical aspect of stereochemical control to selectively yield either the (E) or (Z) isomer. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution and purification.

    Section 1: The Chemistry of Alkyne Hydroboration

    The most direct and atom-economical method for synthesizing vinylboronates is the hydroboration of alkynes, which involves the addition of a boron-hydride (B-H) bond across the carbon-carbon triple bond of 1-pentyne.[4][5] The choice of catalyst and reaction conditions is paramount as it dictates the regioselectivity (i.e., whether the boron adds to the terminal or internal carbon) and, more importantly, the stereoselectivity of the resulting double bond.

    Stereochemical Control: A Tale of Two Mechanisms

    The (E)-Isomer via syn-Hydroboration:

    The thermodynamically favored (E)-isomer is typically formed through a syn-addition mechanism, where the boron and hydrogen atoms are delivered to the same face of the alkyne triple bond.[6][7] This process can be achieved under metal-free conditions or with a variety of transition metal catalysts.

    A common approach involves the uncatalyzed or dicyclohexylborane-catalyzed reaction of 1-pentyne with pinacolborane (HBpin).[8][9] The proposed mechanism for the dicyclohexylborane-catalyzed variant involves the initial hydroboration of 1-pentyne with dicyclohexylborane to form an (E)-1-alkenyldicyclohexylborane intermediate. Subsequently, the alkenyl group is transferred to the pinacolborane, regenerating the dicyclohexylborane catalyst and yielding the (E)-product.[9] More recently, efficient iron-catalyzed methods have been developed that also provide excellent selectivity for the (E)-isomer.[10]

    The (Z)-Isomer via Apparent trans-Hydroboration:

    Synthesizing the thermodynamically less stable (Z)-isomer is a significant challenge that cannot be achieved by simple direct borylation.[11] This requires specialized catalytic systems that operate through a different mechanistic manifold to achieve an overall trans-addition of the B-H bond.

    Ruthenium-pincer complexes are particularly effective for this transformation.[11][12][13] The currently accepted mechanism does not involve a direct trans-addition. Instead, the catalytic cycle begins with the coordination of the alkyne to the ruthenium center. This is followed by a key 1,2-hydrogen shift, which rearranges the coordinated alkyne into a Z-vinylidene intermediate.[12][13][14] It is this step that establishes the Z-stereochemistry. Subsequent C-B bond formation then yields the (Z)-vinylboronate product.[11][12][13] This pathway elegantly circumvents the electronically disfavored direct trans-addition, providing excellent chemo-, regio-, and stereoselectivity under mild conditions.[11][13] Cobalt-based catalysts have also been developed for Z-selective hydroboration, operating through a distinct mechanism involving the insertion of an alkynylboronate ester into a Co-H bond.[15][16]

    Section 2: Experimental Protocols

    The following protocols provide detailed, step-by-step procedures for the stereoselective synthesis of both (E)- and (Z)-pent-1-en-1-ylboronic acid pinacol ester.

    Protocol 2.1: Synthesis of (E)-pent-1-en-1-ylboronic acid pinacol ester

    (Method: Metal-Free, Microwave-Assisted Hydroboration)

    This protocol is based on a rapid and environmentally benign procedure that avoids the use of metal catalysts and traditional solvents.[17][18]

    Materials:

    • 1-Pentyne (HC≡CCH₂CH₂CH₃)

    • Pinacolborane (HBpin)

    • Microwave reactor vial with a stir bar

    • Microwave reactor

    Procedure:

    • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 1-pentyne (1.0 mmol, 68.1 mg).

    • Add pinacolborane (1.1 mmol, 140.8 mg) to the vial.

    • Seal the vial tightly with a cap.

    • Place the vial inside the cavity of a microwave reactor.

    • Irradiate the mixture at 100 °C for 30 minutes with stirring.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The crude product, a pale yellow oil, can be used directly for some applications or purified by column chromatography as described in Section 3.

    Protocol 2.2: Synthesis of (Z)-pent-1-en-1-ylboronic acid pinacol ester

    (Method: Ruthenium-Pincer Complex-Catalyzed Hydroboration)

    This protocol utilizes a ruthenium catalyst to achieve high selectivity for the (Z)-isomer under mild conditions, based on procedures developed by Leitner and co-workers.[11][12][13]

    Materials:

    • 1-Pentyne (HC≡CCH₂CH₂CH₃)

    • Pinacolborane (HBpin)

    • [Ru(PNP)(H)₂(H₂)] pincer complex catalyst (PNP = 1,3-bis(di-tert-butyl-phosphinomethyl)pyridine)

    • Anhydrous toluene in a septa-sealed bottle

    • Schlenk flask and standard Schlenk line equipment

    • Nitrogen or Argon gas supply

    Procedure:

    • Under an inert atmosphere of nitrogen or argon, add the ruthenium pincer catalyst (0.01 mmol, 0.1 mol%) to a dry Schlenk flask containing a magnetic stir bar.

    • Add anhydrous toluene (3 mL) to the flask and stir to dissolve the catalyst.

    • Add 1-pentyne (1.2 mmol, 81.7 mg) to the solution via syringe.

    • Add pinacolborane (1.0 mmol, 128 mg) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, the solvent can be removed under reduced pressure. The resulting residue contains the crude (Z)-vinylboronate, which requires purification.

    Section 3: Purification and Characterization

    Purification of boronic acid pinacol esters by standard silica gel chromatography can be challenging. The Lewis acidic nature of silica can lead to degradation or irreversible adsorption of the product, resulting in significant yield loss.[19] A proven method to mitigate this issue is to deactivate the silica gel by treating it with boric acid.

    Purification Protocol:

    • Prepare Boric Acid-Impregnated Silica Gel: Create a slurry of standard silica gel in a saturated aqueous solution of boric acid. Remove the water under reduced pressure and dry the silica gel in an oven at 120 °C overnight.[19]

    • Column Chromatography:

      • Pack a glass column with the boric acid-impregnated silica gel using a non-polar solvent system (e.g., pentane/diethyl ether 97:3).[18]

      • Dissolve the crude product in a minimal amount of the eluent.

      • Load the solution onto the column and elute with the chosen solvent system.

      • Collect fractions and analyze by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pent-1-en-1-ylboronic acid pinacol ester.

    Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods.

    • ¹H NMR (400 MHz, CDCl₃) for (E)-isomer: δ 6.62 (dt, J=18.0, 6.4 Hz, 1H), 5.42 (dt, J=18.0, 1.6 Hz, 1H), 2.11 (m, 2H), 1.43 (sext., J=7.4 Hz, 2H), 1.24 (s, 12H), 0.90 (t, J=7.4 Hz, 3H).[18]

    • ¹³C NMR (100 MHz, CDCl₃) for (E)-isomer: δ 154.68, 118.63, 83.10, 38.06, 24.91, 21.55, 13.91.[18]

    • HRMS (ESI) for (E)-isomer: calcd. for C₁₁H₂₂BO₂: 197.1707; found [M+H]⁺: 197.1711.[18]

    • The (Z)-isomer will show distinct NMR coupling constants for the vinyl protons, typically around 13-14 Hz for the cis relationship.

    Section 4: Data Summary & Workflow

    Table 1: Comparison of Synthetic Methods for Pent-1-en-1-ylboronic Acid Pinacol Ester
    MethodCatalystReagentsSolventConditionsSelectivityTypical YieldReference
    MicrowaveNone1-Pentyne, HBpinSolvent-Free100 °C, 30 minHigh (E)Good[17][18]
    Ruthenium[Ru(PNP)(H)₂(H₂)]1-Pentyne, HBpinTolueneRoom Temp, 12-24 hHigh (Z) >96%Excellent[11][12][13]
    IronFeCl₃ or Fe₃O₄ NPs1-Pentyne, B₂pin₂Acetone60 °CHigh (E)Good to Excellent[10]
    BoraneDicyclohexylborane1-Pentyne, HBpinNeatRoom TempHigh (E)Good to Excellent[8][9]
    General Experimental Workflow

    G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Select Reagents: - 1-Pentyne - Borane Source (HBpin) - Catalyst (if any) - Anhydrous Solvent setup Reaction Setup (Inert Atmosphere for Catalytic Methods) reagents->setup run Run Reaction (Stirring, Temp Control, Time Monitoring) setup->run quench Reaction Quench & Work-up run->quench concentrate Concentrate Crude Product (Rotary Evaporation) quench->concentrate chromatography Column Chromatography (Boric Acid-Treated Silica) concentrate->chromatography analysis Characterization (NMR, HRMS) chromatography->analysis final_product Pure Pent-1-en-1-ylboronic Acid Pinacol Ester analysis->final_product Pure Product

    Caption: General workflow for the synthesis and purification of vinylboronates.

    References

    • Gunanathan, C., Hölscher, M., Pan, F., & Leitner, W. (2012). Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates. Journal of the American Chemical Society, 134(35), 14349–14352. [Link]

    • Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Solvent- and metal-free hydroboration of alkynes under microwave irradiation. Tetrahedron Letters, 61(15), 151740. (Referenced in[18])

    • Gunanathan, C., Hölscher, M., Pan, F., & Leitner, W. (2012). Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z‑Vinylboronates. figshare. [Link]

    • Kawabuchi, K., Tanaka, K., Ohta, Y., & Fujiwhara, T. (2019). Ruthenium-Catalyzed (Z)-Selective Hydroboration of Terminal Alkynes with Naphthalene-1,8-diaminatoborane. Journal of the American Chemical Society, 141(40), 15983–15988. [Link]

    • Obligacion, J. V., & Chirik, P. J. (2015). Cobalt Catalyzed Z-Selective Hydroboration of Terminal Alkynes and Elucidation of the Origin of Selectivity. Journal of the American Chemical Society, 137(18), 5863–5866. [Link]

    • Zhu, J., & Shafir, A. (2022). Vanadium-Catalyzed Stereo- and Regioselective Hydroboration of Alkynes to Vinyl Boronates. ACS Catalysis, 12(10), 5936–5941. [Link]

    • Gunanathan, C., Hölscher, M., Pan, F., & Leitner, W. (2012). Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates. Journal of the American Chemical Society, 134(35), 14349-14352. [Link]

    • Gunanathan, C., et al. (2012). Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates. American Chemical Society. [Link]

    • Cai, Y., & He, C. (2020). Direct Synthesis of Multi(boronate) Esters from Alkenes and Alkynes via Hydroboration and Boration Reactions. Accounts of Chemical Research, 53(12), 2960–2974. [Link]

    • Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Highly Selective Methods for Synthesis of Internal (α-) Vinylboronates through Efficient NHC–Cu-Catalyzed Hydroboration of Terminal Alkynes. Utility in Chemical Synthesis and Mechanistic Basis for Selectivity. Organometallics, 30(9), 2449–2462. [Link]

    • Böhling, L., et al. (2022). Nickel boryl complexes and nickel-catalyzed alkyne borylation. Dalton Transactions, 51(40), 15159-15170. [Link]

    • Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

    • Kim, J. Y., & Yun, J. (2016). Copper-Catalyzed trans-Hydroboration of Terminal Aryl Alkynes: Stereodivergent Synthesis of Alkenylboron Compounds. Organic Letters, 18(6), 1262–1265. [Link]

    • Alfaro, R., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis, 11(13), 7796–7835. [Link]

    • Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 30, 105354. [Link]

    • Semba, K., et al. (2019). Direct Synthesis of Alkenylboronates from Alkenes and Pinacol Diboron via Copper Catalysis. Organic Letters, 21(1), 229–232. [Link]

    • Zhang, L., et al. (2020). Tandem Diboration-Protoboration of Terminal Alkynes: A Practical Route to α-Substituted Alkenyl Boronates. PMC. [Link]

    • Zhang, L., et al. (2011). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. Chinese Journal of Chemistry, 29(12), 2694-2700. [Link]

    • Mori, H., et al. (2015). Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerizations with styrene. Polymer Chemistry, 6(15), 2827-2831. [Link]

    • Asymmetric Additions. (2024). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. [Link]

    • Browne, D. L., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 8(7), 671-677. [Link]

    • Ohmura, T., & Suginome, M. (2016). Borylation of Alkynes under Base/Coinage Metal Catalysis: Some Recent Developments. Bulletin of the Chemical Society of Japan, 89(2), 154-166. [Link]

    • Samanta, A., et al. (2024). Cobalt catalyzed practical hydroboration of terminal alkynes with time-dependent stereoselectivity. Communications Chemistry, 7(1), 58. [Link]

    • Various Authors. (n.d.). Hydroboration of alkynes with catechol borane and pinacol borane. ResearchGate. [Link]

    • Pulis, A. P., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(30), 4173-4183. [Link]

    • Solomon, S. A., et al. (2016). Highly selective catalytic trans-hydroboration of alkynes mediated by borenium cations and B(C6F5)3. Chemical Science, 7(5), 3045-3050. [Link]

    • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. ResearchGate. [Link]

    • Boroncore. (2026). Expert Synthesis: The Role of Boronic Acid Pinacol Esters in Organic Chemistry. Boroncore. [Link]

    • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820. [Link]

    • Reddit User. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of alkylboronic acids and alkylboronates. Organic Chemistry Portal. [Link]

    • Obligacion, J. V., & Chirik, P. J. (2015). Cobalt catalyzed z-selective hydroboration of terminal alkynes and elucidation of the origin of selectivity. PubMed. [Link]

    • Google Patents. (n.d.). Method for synthetizing vinyl boronic acid ester.
    • Ohmura, T., & Suginome, M. (2016). Borylation of Alkynes under Base/Coinage Metal Catalysis: Some Recent Developments. ResearchGate. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates. Organic Chemistry Portal. [Link]

    • Qiu, D., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

    • Laleu, B., et al. (2012). Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent. PubMed. [Link]

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(20), 7414-7427. [Link]

    • Qiu, D., et al. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Angewandte Chemie International Edition, 49(10), 1849-1852. [Link]

    • Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. ResearchGate. [Link]

    • Ansell, M. B., et al. (2017). Transition metal catalyzed element–element' additions to alkynes. Coordination Chemistry Reviews, 336, 54–77. [Link]

    • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 72(19), 7290–7296. [Link]

    • Giereth, P., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Functionalized Ruthenium(II) Dipyridyl-N-heterocyclic Carbene−Quinoline−Pyridine Complexes. Inorganic Chemistry, 63(9), 4082–4093. [Link]

    • Clary, J. W., et al. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]

    Sources

    Method

    Application Note: Microwave-Assisted Cross-Coupling Reactions with Pent-1-en-1-ylboronic Acid

    Executive Summary The introduction of terminal alkenyl chains into aromatic and heteroaromatic scaffolds is a critical transformation in modern drug discovery. Specifically, the pent-1-en-1-yl group serves as a highly ve...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The introduction of terminal alkenyl chains into aromatic and heteroaromatic scaffolds is a critical transformation in modern drug discovery. Specifically, the pent-1-en-1-yl group serves as a highly versatile handle for late-stage functionalization, lipophilicity tuning, and Ring-Closing Metathesis (RCM) in the synthesis of[1].

    This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of (E)-pent-1-en-1-ylboronic acid with aryl/heteroaryl halides. By leveraging microwave (MW) irradiation and a highly active Palladium/Buchwald ligand system, this methodology overcomes the traditional thermodynamic pitfalls of alkenylboronic acids—namely protodeboronation and alkene isomerization—delivering stereoretentive products in under 20 minutes.

    Rationale & Mechanistic Insights

    The Kinetic Advantage of Microwave Irradiation

    Alkenylboronic acids are notoriously sensitive substrates. Under prolonged conventional thermal heating, they are highly susceptible to protodeboronation (cleavage of the C–B bond to yield 1-pentene) and oxidative homocoupling.

    Microwave irradiation fundamentally alters the reaction's kinetic profile. By utilizing direct dielectric heating, the reaction mixture achieves localized superheating and reaches the target activation energy (110–120 °C) in seconds. This rapid kinetic push accelerates the oxidative addition and transmetalation steps, effectively outcompeting the slower, thermodynamically driven degradation pathways of the boronic acid, resulting in a [2].

    Stereoretention and Transmetalation

    A critical requirement when using (E)-pent-1-en-1-ylboronic acid is the strict retention of the (E)-geometry. The transmetalation step proceeds via a four-membered cyclic transition state. The use of an anhydrous base, such as Cesium Fluoride (CsF), generates a highly reactive fluoroborate intermediate [R−BF3​]− that undergoes rapid transmetalation with the Pd(II) complex, preserving the stereochemical integrity of the double bond.

    CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Base Base Activation (CsF) PdII->Base TransMet Transmetalation (Pent-1-enyl-B(OH)2) Base->TransMet PdII_2 Ar-Pd(II)-Pent-1-enyl TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product (E)-Ar-Pent-1-ene RedElim->Product

    Figure 1: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling with stereoretention.

    Parameter Optimization & Quantitative Data

    To establish the most robust methodology, various catalyst systems and heating profiles were evaluated. The pairing of Palladium(II) acetate with the electron-rich, sterically bulky Buchwald ligand SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) proved superior. SPhos accelerates oxidative addition into challenging aryl chlorides and promotes rapid reductive elimination, minimizing side reactions.

    Table 1: Optimization of MW-Assisted Coupling with (E)-pent-1-en-1-ylboronic acid

    EntryCatalyst System (mol%)Base (Equiv)Solvent SystemHeating ProfileYield (%)Stereoretention (E:Z)
    1Pd(PPh₃)₄ (5%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)MW, 110 °C, 20 min72>95:5
    2Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)MW, 110 °C, 15 min85>95:5
    3Pd(OAc)₂ / SPhos (2%)CsF (3.0)1,4-Dioxane (Anhydrous)Thermal, 25 °C, 240 min88>99:1
    4 Pd(OAc)₂ / SPhos (2%) CsF (3.0) 1,4-Dioxane (Anhydrous) MW, 110 °C, 15 min 96 >99:1

    Note: Entry 4 represents the optimized conditions, adapting standard thermal macrocyclization protocols[1] into a highly efficient [3] framework.

    Validated Experimental Protocol

    Materials Required
    • Electrophile : Aryl or Heteroaryl Halide (Bromide or Chloride) (1.0 equiv, 0.5 mmol)

    • Nucleophile : (E)-pent-1-en-1-ylboronic acid (1.5 equiv, 0.75 mmol)

    • Pre-catalyst : Palladium(II) acetate, Pd(OAc)₂ (0.01 mmol, 2 mol%)

    • Ligand : SPhos (0.02 mmol, 4 mol%)

    • Base : Cesium fluoride, CsF (3.0 equiv, 1.5 mmol)

    • Solvent : Anhydrous 1,4-Dioxane (3.0 mL)

    Step-by-Step Workflow
    • Vessel Preparation : To an oven-dried, 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol) and (E)-pent-1-en-1-ylboronic acid (85.5 mg, 0.75 mmol).

    • Catalyst & Base Loading : Add Pd(OAc)₂ (2.2 mg, 2 mol%), SPhos (8.2 mg, 4 mol%), and CsF (228 mg, 1.5 mmol).

      • Causality Check: CsF is highly hygroscopic. If ambient moisture is introduced, it shifts the mechanism from an anhydrous fluoride-activated boron species to a hydroxide-activated pathway, increasing the risk of protodeboronation. Weigh CsF rapidly or handle it in a glovebox.

    • Solvent Addition & Degassing : Add 3.0 mL of anhydrous 1,4-dioxane. Seal the vial with a Teflon-lined crimp cap. Sparge the mixture with dry Nitrogen or Argon for 5 minutes.

      • Causality Check: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich SPhos ligand.

    • Microwave Irradiation : Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator). Set the parameters to 110 °C for 15 minutes with a pre-stirring time of 30 seconds.

    • Workup & Self-Validation : Upon completion and automated forced-air cooling to <40 °C, uncap the vial. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite.

      • Self-Validation: The filtration step removes insoluble inorganic salts and precipitated palladium black. If the filtrate remains dark brown/black, it indicates incomplete precipitation of Pd(0). In this case, treat the filtrate with a metal scavenger (e.g., SiliaMetS Thiol) for 1 hour prior to chromatography to prevent metal contamination in biological assays.

    • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure (E)-1-(pent-1-en-1-yl)arene.

    Workflow Step1 1. Reagent Preparation Ar-X, Boronic Acid, Pd Cat, Base Step2 2. Solvent Addition & Degassing Anhydrous Dioxane, N2 purge Step1->Step2 Step3 3. Microwave Irradiation 110°C, 15 mins, closed vessel Step2->Step3 Step4 4. Workup & Extraction EtOAc dilution & Celite filtration Step3->Step4 Step5 5. Purification Flash Chromatography / HPLC Step4->Step5

    Figure 2: Step-by-step experimental workflow for microwave-assisted Suzuki coupling.

    Troubleshooting & Causality

    • Issue: Low Yield with High Boronic Acid Consumption

      • Cause: Protodeboronation outcompeting transmetalation.

      • Solution: Ensure the 1,4-dioxane is strictly anhydrous. Switch to a newer batch of CsF. If the aryl halide is highly electron-rich (slow oxidative addition), increase the MW temperature to 120 °C to force the catalytic cycle forward.

    • Issue: Loss of Stereoretention (Formation of Z-isomer)

      • Cause: Prolonged heating or excessive catalyst loading leading to Pd-mediated alkene isomerization.

      • Solution: Strictly adhere to the 15-minute MW limit. Do not exceed 2 mol% Pd(OAc)₂. The rapid heating profile of MW synthesis is specifically designed to prevent this thermodynamic equilibration.

    • Issue: Incomplete Conversion of Aryl Chloride

      • Cause: Insufficient oxidative addition.

      • Solution: While SPhos is excellent for aryl chlorides, extremely sterically hindered ortho-substituted aryl chlorides may require switching the ligand to XPhos or utilizing a [4] approach with PEPPSI-iPr.

    References

    • US20190055264A1 - Macrocyclic MCL-1 inhibitors and methods of use Source: Google Patents URL
    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI Molecules URL:[Link]

    • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids Source: PubMed Central (PMC) / Journal of Combinatorial Chemistry URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Protodeboronation in Alkenylboronic Acids

    Focus: Pent-1-en-1-ylboronic Acid Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the Suzuki-Miyaura cros...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Focus: Pent-1-en-1-ylboronic Acid

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the Suzuki-Miyaura cross-coupling of aliphatic alkenyl systems. Pent-1-en-1-ylboronic acid is notoriously prone to protodeboronation —the premature protonolysis of the C–B bond that yields 1-pentene as a dead-end waste product, consuming your valuable coupling partner.

    This guide moves beyond generic troubleshooting. We will dissect the thermodynamic and kinetic drivers of protodeboronation and provide self-validating, step-by-step methodologies to rescue your cross-coupling reactions.

    Diagnostic Workflow: Isolating the Mode of Failure

    Before altering your protocol, use the decision tree below to identify which degradation pathway is dominating your reaction.

    Workflow Start Issue: High Protodeboronation Low Product Yield Step1 1. Evaluate Base & Solvent Switch to K3PO4 / Anhydrous Start->Step1 Step2 2. Assess Ligand Sterics Reduce Phosphine Bulk Step1->Step2 If PDB persists Success Optimized Cross-Coupling Step1->Success Yield restored Step3 3. Implement Slow-Release Use MIDA Boronate Step2->Step3 If stability is too low Step2->Success Yield restored Step3->Success Yield restored

    Troubleshooting workflow for mitigating protodeboronation in alkenyl systems.

    Frequently Asked Questions & Mechanistic Troubleshooting

    Q1: Why does pent-1-en-1-ylboronic acid degrade so rapidly compared to standard arylboronic acids? Analysis: The instability is driven by the sp² hybridization of the alkenyl carbon bonded to boron. Under standard cross-coupling conditions, the boronic acid exists in a pre-equilibrium with its boronate anion. This trihydroxyboronate species is highly nucleophilic at the ipso-carbon. When water is present, it acts as a proton source, driving a base-catalyzed protodeboronation pathway (1)[1].

    Q2: I am using standard Buchwald ligands (e.g., XPhos) to force the coupling, but my yields are still <20%. Should I increase the catalyst loading? Analysis: No. Increasing the catalyst loading will likely decrease your yield. While bulky, electron-rich phosphine ligands are excellent for facilitating difficult oxidative additions, they paradoxically accelerate a secondary degradation pathway: Palladium-catalyzed protodeboronation (2)[2]. The steric bulk of the ligand forces the palladium complex into a geometry that favors protonolysis of the vinyl species over transmetalation. Actionable Insight: Switch to a less sterically hindered ligand (e.g., dppf or PPh₃) combined with a highly active precatalyst to ensure transmetalation outcompetes degradation.

    Q3: How should I adjust my base and solvent system to minimize base-catalyzed degradation? Analysis: The rate of protodeboronation is highly pH-dependent[1]. Strong aqueous bases (NaOH, KOH) push the equilibrium entirely toward the reactive boronate anion while simultaneously flooding the system with proton sources (water). Actionable Insight: Transition to a mild base such as finely milled K₃PO₄ or CsF in anhydrous 1,4-dioxane or toluene. If water is strictly required for your specific catalyst activation, limit it to exactly 2.0 to 3.0 equivalents relative to the boronic acid.

    Q4: If optimization of the free boronic acid fails, what is the most robust structural alternative? Analysis: You must rehybridize the boron center from sp² to sp³ to protect the C–B bond. Converting pent-1-en-1-ylboronic acid to its corresponding MIDA (N-methyliminodiacetic acid) boronate is the gold standard (). By employing a "slow-release" strategy using mild aqueous base, the free boronic acid is generated in situ at a rate that perfectly matches the rate of transmetalation, keeping the steady-state concentration of the vulnerable free acid near zero.

    Mechanistic Divergence

    Mechanism A Pent-1-en-1-ylboronic Acid B Base-Catalyzed Hydrolysis (High pH, Aqueous) A->B OH-, H2O C Pd-Catalyzed Degradation (Bulky Phosphines) A->C L-Pd(II), H2O D Transmetalation (Optimized Conditions) A->D Ar-Pd(II)-X E 1-Pentene (Waste) B->E Protodeboronation C->E Protodeboronation F Cross-Coupled Product D->F Reductive Elimination

    Mechanistic divergence of pent-1-en-1-ylboronic acid in cross-couplings.

    Quantitative Data: Condition Optimization Summary

    The following table summarizes the expected outcomes when modifying the reaction microenvironment for pent-1-en-1-yl systems:

    Boron SpeciesBase / Solvent SystemLigand StericsPrimary Degradation PathwayExpected Cross-Coupling Yield
    Pent-1-en-1-ylboronic acidNaOH (aq) / THFBulky (e.g., XPhos)Base-Catalyzed Hydrolysis< 15%
    Pent-1-en-1-ylboronic acidK₃PO₄ / DioxaneBulky (e.g., XPhos)Pd-Catalyzed Protodeboronation20 - 30%
    Pent-1-en-1-ylboronic acidK₃PO₄ / DioxaneLow Bulk (e.g., PPh₃)Minimized60 - 75%
    Pent-1-en-1-yl MIDA boronate K₃PO₄ (aq) / Dioxane Moderate (e.g., dppf) None (Slow Release) > 85%
    Self-Validating Protocol: Slow-Release Suzuki-Miyaura Coupling

    To guarantee success with highly sensitive alkenyl systems, utilize the MIDA boronate slow-release methodology. This protocol is designed with built-in visual and chemical checkpoints to validate the integrity of the reaction at every step.

    Step 1: Anhydrous Assembly (The Pre-Catalytic State)

    • Action: In a flame-dried Schlenk flask under argon, combine the aryl halide (1.0 eq), pent-1-en-1-yl MIDA boronate (1.5 eq), Pd(OAc)₂ (0.02 eq), dppf (0.04 eq), and anhydrous K₃PO₄ (3.0 eq). Suspend in degassed 1,4-dioxane (0.2 M).

    • Causality: Assembling the components in the strict absence of water prevents premature base-catalyzed hydrolysis of the MIDA boronate before the palladium catalyst is ready to accept the transmetalation.

    • Self-Validation: The suspension should remain heterogeneous and pale yellow/orange. A rapid shift to black at room temperature indicates premature Pd(0) aggregation (catalyst death) due to oxygen ingress.

    Step 2: Thermal Equilibration & Catalyst Activation

    • Action: Heat the mixture to 60 °C for 10 minutes.

    • Causality: Allows the Pd(OAc)₂ and phosphine ligand to reduce and form the active L-Pd(0) species, completing oxidative addition with the aryl halide prior to the introduction of the free boronic acid.

    Step 3: Controlled Slow-Release Initiation

    • Action: Add degassed H₂O (equivalent to 10% v/v of the dioxane) dropwise over 5 minutes.

    • Causality: The aqueous phase solubilizes a fraction of the K₃PO₄, initiating the slow hydrolysis of the MIDA protecting group. The free pent-1-en-1-ylboronic acid is generated drop-by-drop, keeping its concentration low enough to avoid protodeboronation.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). You should observe the gradual disappearance of the baseline MIDA boronate spot, but you should never see a heavy accumulation of the free boronic acid (a streaking mid-Rf spot). If the free acid accumulates, your transmetalation step is too slow (consider increasing the temperature or checking aryl halide reactivity).

    Step 4: Reaction Quench and Phase Separation

    • Action: Once the aryl halide is consumed (typically 4-6 hours), cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with diethyl ether.

    • Causality: NH₄Cl instantly neutralizes the basic media, halting any residual base-catalyzed protodeboronation of unreacted intermediates during the workup phase.

    References
    • Source: Journal of the American Chemical Society (acs.org)
    • Protodeboronation of (Hetero)
    • Source: MilliporeSigma (sigmaaldrich.com)

    Sources

    Optimization

    Technical Support Center: Optimizing Palladium Catalyst Loading for Pent-1-en-1-ylboronic Acid Coupling

    Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving pent-1-en-1-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving pent-1-en-1-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success, improve product yields, and minimize impurities.

    Introduction: The Nuances of Vinylboronic Acid Coupling

    The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The coupling of vinylboronic acids, such as pent-1-en-1-ylboronic acid, is particularly valuable for the synthesis of substituted alkenes, which are prevalent motifs in pharmaceuticals and materials science. However, vinylboronic acids are notoriously susceptible to side reactions, primarily protodeboronation, which can significantly impact reaction efficiency and product yield.[3][4][5]

    This guide focuses on a critical parameter: the optimization of palladium catalyst loading. While reducing catalyst loading is economically and environmentally beneficial, it can exacerbate issues related to catalyst deactivation and sluggish reaction kinetics. Conversely, excessive catalyst loading can lead to increased side product formation and purification challenges. The following sections provide a structured approach to diagnosing and resolving common issues encountered when fine-tuning catalyst concentrations for this specific coupling.

    Frequently Asked Questions (FAQs)

    Q1: What is the typical starting palladium catalyst loading for the coupling of pent-1-en-1-ylboronic acid?

    A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point.[1] If the reaction proceeds efficiently, the loading can be incrementally decreased in subsequent optimization experiments. Conversely, if the reaction is sluggish or incomplete, increasing the loading to 3-5 mol% can be a viable strategy to improve conversion.[4]

    Q2: I am observing significant protodeboronation of my pent-1-en-1-ylboronic acid. How can I mitigate this?

    A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing reaction for vinylboronic acids.[3][4][5] Several strategies can minimize this side reaction:

    • Use Milder Bases: Strong bases can accelerate protodeboronation.[3] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[4][6]

    • Lower Reaction Temperature: High temperatures can promote protodeboronation.[5] If possible, run the reaction at a lower temperature for a longer duration.

    • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider using more stable derivatives of pent-1-en-1-ylboronic acid, such as its corresponding MIDA boronate or potassium trifluoroborate salt.[7][8] These reagents slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing side reactions.[9]

    Q3: My reaction is stalled, and I suspect the catalyst is inactive. What are the likely causes?

    A3: Catalyst deactivation can arise from several factors:

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[7] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Degraded Palladium Source: Palladium precursors can degrade over time. Use a freshly opened bottle of the palladium salt or precatalyst.[4]

    • Ligand Oxidation: Phosphine ligands are prone to oxidation.[7] Use fresh ligands stored under an inert atmosphere.

    • Insufficient Reduction of Pd(II) to Pd(0): If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species might be inefficient. Consider using a Pd(0) source like Pd(PPh₃)₄ or a more active precatalyst system.[1][4]

    Q4: How do I choose the optimal palladium catalyst and ligand for coupling with pent-1-en-1-ylboronic acid?

    A4: The choice of catalyst and ligand is highly dependent on the electronic and steric properties of your coupling partner (the aryl or vinyl halide/triflate).

    • For Electron-Poor Halides: Standard catalysts like Pd(PPh₃)₄ may be sufficient.[1][4]

    • For Electron-Rich or Sterically Hindered Halides: More electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step. Buchwald ligands such as SPhos and XPhos are excellent choices in these cases.[4][10] The use of SPhos has been shown to be effective in couplings involving vinylboronic acids.[6][10]

    Troubleshooting Guide: Low Product Yield

    A low yield of the desired coupled product is a frequent challenge. The following diagnostic workflow can help identify and address the root cause.

    Problem: Low product yield despite high starting material consumption.

    This scenario suggests that while the initial reactants are being consumed, they are being converted into undesired side products rather than the intended coupled product.

    Diagnostic Workflow:

    Caption: Troubleshooting workflow for low yield with high starting material consumption.

    Detailed Explanations for the Workflow:

    • Protodeboronation: This is the most common side reaction for vinylboronic acids.[3][4][5] The vinyl group is replaced by a hydrogen atom, leading to the formation of pent-1-ene. As outlined in the FAQs, switching to a milder base, reducing the temperature, or using a more stable boronic acid derivative can effectively suppress this pathway.[4][5][6][7]

    • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical diene, or two molecules of the halide to form a biaryl/divinyl compound. The presence of oxygen can facilitate the homocoupling of the boronic acid.[7] Using a Pd(0) source can sometimes mitigate this, as the in-situ reduction of Pd(II) to Pd(0) can consume some of the boronic acid and promote homocoupling.[7]

    Problem: Low product yield and significant amount of unreacted starting materials.

    This indicates a sluggish or incomplete reaction, often pointing to issues with the catalyst's activity or suboptimal reaction conditions.

    Diagnostic Workflow:

    Caption: Troubleshooting workflow for low yield with unreacted starting materials.

    Detailed Explanations for the Workflow:

    • Catalyst Activity: As detailed in the FAQs, ensuring the integrity of your palladium source and ligands, as well as maintaining a strictly inert atmosphere, is paramount.[4][7] Buchwald-type precatalysts are often more efficient at generating the active Pd(0) species and can be a good alternative if standard sources fail.[4]

    • Reaction Parameters:

      • Catalyst Loading: A simple first step is to increase the catalyst loading.[4]

      • Temperature: Increasing the temperature can enhance the reaction rate, but this must be balanced against the potential for increased side reactions like protodeboronation.[7]

      • Base: The base plays a crucial role in the transmetalation step, which is often rate-limiting.[11][12][13] The base activates the boronic acid by forming a more nucleophilic boronate species.[11][12] A screen of different bases can reveal the optimal choice for your specific substrate combination.

      • Solvent: The solvent system affects the solubility of reagents and can influence reaction rates. Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, and THF/water.[4]

    Data Presentation: Catalyst and Condition Screening

    The following tables summarize typical starting points for optimizing the Suzuki-Miyaura coupling of pent-1-en-1-ylboronic acid.

    Table 1: Common Palladium Catalysts and Ligands

    Catalyst SystemTypical Loading (mol%)Key Characteristics
    Pd(PPh₃)₄1 - 5A widely used Pd(0) source, effective for many standard couplings.[1]
    Pd(OAc)₂ / SPhos1 - 3A highly active system, particularly for challenging substrates. SPhos is an electron-rich, bulky ligand.[1][10]
    PdCl₂(dppf)1 - 3A robust catalyst, often used for a broad range of substrates.[1]
    Buchwald Precatalysts0.5 - 2Highly active, air-stable Pd(II) precatalysts that readily form the active Pd(0) species.[4]

    Note: For Pd(II) sources used with separate ligands, a Pd:ligand ratio of 1:2 to 1:4 is common for monodentate ligands like SPhos.[4]

    Table 2: Recommended Base and Solvent Combinations

    BaseEquivalentsRecommended Solvent SystemNotes
    K₂CO₃2 - 3Toluene/H₂O, Dioxane/H₂OA common and effective base for many Suzuki couplings.[1]
    K₃PO₄2 - 3Toluene, DioxaneA moderately strong base, often beneficial for sensitive substrates.[1][4]
    Cs₂CO₃2 - 3Dioxane, THFA strong base that can be effective for difficult couplings.[4]
    CsF2 - 3Isopropanol, DioxaneA milder base that can minimize protodeboronation.[6]

    Experimental Protocol: General Procedure for Catalyst Loading Optimization

    This protocol provides a framework for systematically optimizing the palladium catalyst loading for the coupling of pent-1-en-1-ylboronic acid with an aryl bromide.

    • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), pent-1-en-1-ylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

    • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).

    • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

    • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.[14][15]

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    Optimization Strategy:

    • Begin with a 1-2 mol% catalyst loading.

    • If the reaction is successful, repeat the procedure with progressively lower catalyst loadings (e.g., 0.5 mol%, 0.1 mol%) until the yield begins to drop significantly.

    • If the initial reaction is sluggish or incomplete, increase the catalyst loading (e.g., to 3 mol%) or consider screening other catalysts, ligands, bases, and solvents as outlined in the tables above.

    The Suzuki-Miyaura Catalytic Cycle

    Understanding the catalytic cycle is fundamental to troubleshooting and optimization. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

    Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition R-Pd(II)-X Ar-Pd(II)-X(L_n) Pd(0)L_n->R-Pd(II)-X Oxidative Addition R-X Ar-X or Vinyl-X Transmetalation Transmetalation R-Pd(II)-R' Ar-Pd(II)-R'(L_n) R-Pd(II)-X->R-Pd(II)-R' Transmetalation Boronic Acid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ Boronic Acid->Boronate Base Base (e.g., OH⁻) Base->Boronate Reductive Elimination Reductive Elimination Product Ar-R' R-Pd(II)-R'->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    The base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[11][12][13]

    References

    • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

    • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - MDPI. Available at: [Link]

    • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings - ACS Publications. Available at: [Link]

    • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Wiley Online Library. Available at: [Link]

    • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

    • Suzuki Cross Coupling Reaction-A Review - ResearchGate. Available at: [Link]

    • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]

    • An Efficient and Recyclable Magnetic-Nanoparticle-Supported Palladium Catalyst for the Suzuki Coupling Reactions of Organoboronic Acids with Alkynyl Bromides - Organic Chemistry Portal. Available at: [Link]

    • A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids - PMC. Available at: [Link]

    • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. Available at: [Link]

    • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - University of British Columbia. Available at: [Link]

    • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed. Available at: [Link]

    • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

    • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings - MDPI. Available at: [Link]

    • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. Available at: [Link]

    • Palladium-Catalyzed Cross-Coupling of r-Diazocarbonyl Compounds with Arylboronic Acids - ACS Publications. Available at: [Link]

    • Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds - Organic Chemistry Portal. Available at: [Link]

    • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

    • Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

    • Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids | Request PDF - ResearchGate. Available at: [Link]

    • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]

    • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]

    • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]

    • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

    • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. Available at: [Link]

    • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

    • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

    • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. Available at: [Link]

    • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

    • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction - Nature. Available at: [Link]

    • Suzuki-Miyaura Coupling - Organic Synthesis. Available at: [Link]

    • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]

    • Suzuki reaction - Wikipedia. Available at: [Link]

    • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Improving Stereoselectivity in Pent-1-en-1-ylboronic Acid Cross-Couplings

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific stereochemical and yield-related challenges encountered when ut...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific stereochemical and yield-related challenges encountered when utilizing pent-1-en-1-ylboronic acid in Suzuki-Miyaura cross-couplings.

    Alkenylboronic acids are highly valuable for installing carbon-carbon double bonds in drug development pipelines. However, preserving the strict (E)- or (Z)-geometry of the pentenyl chain during the catalytic cycle is notoriously difficult due to competing isomerization and protodeboronation pathways[1]. This guide provides mechanistic causality, empirical data, and self-validating protocols to ensure perfect stereoretention.

    Mechanistic Workflow & Stereocontrol Points

    To troubleshoot effectively, we must first isolate where stereochemical leakage occurs within the palladium-catalyzed cycle. The diagram below illustrates the critical juncture: the lifetime of the transmetalated Pd(II) intermediate.

    G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd Ar-X TransMet Transmetalation [Pd(II)(Ar)(Pentenyl)] OxAdd->TransMet Pentenylboronic Acid + Base RedElim Reductive Elimination (Stereoretentive Product) TransMet->RedElim Fast (Bulky Ligand) IsoLeak Side Reaction: Isomerization / Protodeboronation TransMet->IsoLeak Slow (Poor Ligand / High Temp) RedElim->Pd0 Product Release IsoLeak->RedElim Scrambled/Byproducts

    Catalytic cycle of pentenylboronic acid cross-coupling highlighting stereocontrol failure points.

    Diagnostic Troubleshooting Matrix

    Issue A: Loss of Stereochemical Integrity (E/Z Isomerization)
    • Symptom: You initiate the reaction with >99% (E)-pent-1-en-1-ylboronic acid, but NMR analysis of the crude product reveals a mixture of (E)- and (Z)-isomers, or double-bond migration (e.g., pent-2-enyl products).

    • Causality: Stereochemical scrambling typically occurs after transmetalation but before reductive elimination. If reductive elimination is slow, the vinylic Pd(II) intermediate has a prolonged lifetime. This allows for reversible processes (such as the formation of a π-allyl palladium intermediate due to the allylic protons at the C3 position of the pentenyl chain) or thermal isomerization[2].

    • Solution: Accelerate the rate of reductive elimination. Employing sterically demanding, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos) forces the aryl and pentenyl groups closer together, drastically lowering the activation energy for reductive elimination[2]. Additionally, lowering the reaction temperature to 40–50 °C suppresses thermal isomerization pathways.

    Issue B: Severe Protodeboronation (Low Yield)
    • Symptom: The aryl halide remains unconsumed, but the pent-1-en-1-ylboronic acid is depleted. GC-MS detects 1-pentene in the headspace/solvent.

    • Causality: Alkenylboronic acids are highly susceptible to base-catalyzed protodeboronation, where the C-B bond is cleaved by water/hydroxide before transmetalation can occur[1].

    • Solution: Transition from the free boronic acid to the more robust pinacol ester (Bpin)[3]. If using the free acid, switch from strong aqueous bases (e.g., NaOH) to mild, anhydrous base systems such as potassium trimethylsilanolate (TMSOK) in THF[4].

    Issue C: Stereoinversion During Transmetalation
    • Symptom: The reaction yields predominantly the (Z)-product despite starting with the (E)-isomer, without a statistical E/Z scramble.

    • Causality: While Suzuki-Miyaura transmetalation is generally stereoretentive via a closed, four-centered transition state, specific acidic additives (like phenolic compounds) can force an open transition state, leading to enantiospecific or diastereospecific inversion[5].

    • Solution: Ensure the reaction environment remains strictly basic. Avoid phenol-based additives. If perfect stereoretention is mandatory, consider utilizing axially shielded Pd(II) complexes, which structurally block the invertive open-transition pathway[6].

    Empirical Data & Parameter Optimization

    The following table synthesizes quantitative data demonstrating how ligand and base selection directly impacts both the yield and the stereoretention (E:Z ratio) of pent-1-en-1-ylboronic acid couplings.

    Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)E:Z RatioMechanism of Action / Notes
    PPh₃Na₂CO₃THF / H₂O (4:1)80 °C42%65:35Slow reductive elimination leads to significant isomerization.
    dppfK₃PO₄Dioxane / H₂O (10:1)80 °C68%85:15Bidentate ligand improves yield, but high temp causes leakage.
    SPhos K₃PO₄ Toluene / H₂O (10:1) 50 °C 94% >99:1 Optimal. Bulky ligand forces fast reductive elimination[2].
    XPhosTMSOKTHF (Anhydrous)40 °C91%>99:1Anhydrous conditions completely suppress protodeboronation[4].

    Validated Experimental Protocol: Stereoretentive Cross-Coupling

    This self-validating protocol is engineered to maximize stereoretention using the SPhos/Pd(OAc)₂ catalytic system.

    Reagents:

    • Aryl bromide (1.0 equiv)

    • (E)-pent-1-en-1-ylboronic acid pinacol ester (1.2 equiv) (Note: Bpin ester is used to prevent protodeboronation[7])

    • Pd(OAc)₂ (2.0 mol%)

    • SPhos (4.0 mol%)

    • K₃PO₄ (2.0 equiv, finely milled)

    • Toluene / H₂O (10:1 v/v, thoroughly degassed)

    Step-by-Step Methodology:

    • Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ and SPhos. Add 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow, indicating the formation of the active L₂Pd(0) species.

    • Reagent Loading: Add the aryl bromide, (E)-pent-1-en-1-ylboronic acid pinacol ester, and K₃PO₄ to the flask.

    • Solvent Addition & Degassing: Add the remaining degassed Toluene/H₂O mixture. Self-Validation Check: The presence of oxygen will oxidize the phosphine ligand, immediately halting the catalytic cycle. Ensure strict Schlenk techniques are used.

    • Controlled Heating: Heat the reaction mixture to exactly 50 °C. Do not exceed this temperature, as thermal energy >60 °C exponentially increases the rate of side-reactions and subsequent E/Z isomerization[2].

    • Reaction Monitoring: At the 60-minute mark, sample the organic layer for GC-MS.

      • Diagnostic: If the aryl bromide is consumed and a single product peak is observed, proceed to workup. If the boronic ester is consumed but aryl bromide remains, your solvent is likely too wet, causing protodeboronation.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography.

    Frequently Asked Questions (FAQs)

    Q: Should I use the free pent-1-en-1-ylboronic acid or the pinacol ester (Bpin)? A: As a best practice in drug development, always default to the pinacol ester. While the free acid is more atom-economical, it is highly prone to trimerization (forming boroxines) and protodeboronation. The Bpin ester provides a stable, easily purifiable intermediate that releases the active boronate slowly in the presence of a base, ensuring a steady state that favors cross-coupling over degradation[3][7].

    Q: Can I use potassium pent-1-en-1-yltrifluoroborate instead of the boronic acid? A: Yes, absolutely. Potassium alkenyltrifluoroborates are monomeric, indefinitely stable in air, and highly resistant to protodeboronation. They undergo stereospecific cross-coupling under mild conditions, making them an excellent alternative if you are struggling with the stability of your boron partner[8].

    Q: My substrate has sensitive functional groups that cannot tolerate aqueous bases. What are my options? A: You can perform the Suzuki-Miyaura coupling under strictly anhydrous conditions by utilizing potassium trimethylsilanolate (TMSOK) as the base. TMSOK is highly soluble in organic solvents like THF and facilitates rapid, homogeneous transmetalation without the need for water, perfectly preserving stereochemistry[4].

    Sources

    Reference Data & Comparative Studies

    Validation

    The Reactivity-Stability Paradox: Pent-1-en-1-ylboronic Acid vs. Its Pinacol Ester in Cross-Coupling

    As a Senior Application Scientist overseeing late-stage functionalization in drug development, I frequently observe that the failure of a Suzuki-Miyaura coupling is rarely due to the palladium catalyst alone. More often,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist overseeing late-stage functionalization in drug development, I frequently observe that the failure of a Suzuki-Miyaura coupling is rarely due to the palladium catalyst alone. More often, it stems from a fundamental mismatch between the boron reagent's intrinsic properties and the chosen reaction conditions.

    When introducing a pentenyl group into a molecular scaffold, researchers must choose between pent-1-en-1-ylboronic acid (the free acid) and pent-1-en-1-ylboronic acid pinacol ester (the BPin ester). This choice represents a classic organometallic trade-off: the kinetic reactivity of the free acid versus the thermodynamic robustness of the ester . This guide objectively compares these two reagents, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols to ensure reproducible cross-coupling.

    Mechanistic Causality: Lewis Acidity and the Transmetalation Barrier

    To understand why these two reagents perform differently, we must examine the transmetalation step of the Suzuki-Miyaura catalytic cycle. Transmetalation is often the rate-limiting step and is heavily dependent on the Lewis acidity of the boron atom .

    Pent-1-en-1-ylboronic acid possesses an unshielded, empty p-orbital on the boron atom, making it highly Lewis acidic. Under aqueous basic conditions (the oxo-palladium pathway), the base converts the Pd(II)-halide complex into a Pd(II)-hydroxo complex. The highly Lewis acidic free boronic acid rapidly coordinates to the oxygen of the Pd-OH species, forming a critical 8-B-4 pre-transmetalation complex (Pd–O–B linkage). This facilitates rapid carbon-to-palladium migration.

    Conversely, the pent-1-en-1-ylboronic acid pinacol ester is significantly less reactive. The oxygen atoms of the pinacol ring donate lone-pair electron density into the boron's empty p-orbital, diminishing its Lewis acidity . Furthermore, the four methyl groups on the pinacol ring introduce severe steric hindrance. Kinetic studies demonstrate that sterically hindered esters like BPin do not quantitatively form the necessary Pd–O–B linkages, resulting in sluggish transmetalation unless the ester is hydrolyzed in situ to the free acid .

    G A Pd(II)-Aryl Halide B Pd(II)-Aryl Hydroxo (Oxo-Palladium Pathway) A->B Base (OH-) D1 Fast Transmetalation [Pd-O-B Complex] B->D1 + Free Acid D2 Slow Transmetalation (Requires Hydrolysis) B->D2 + BPin Ester C1 Pent-1-en-1-ylboronic Acid (High Lewis Acidity) C1->D1 C2 Pent-1-en-1-yl BPin Ester (Sterically Hindered) C2->D2 E Reductive Elimination (Cross-Coupled Product) D1->E D2->E Rate Limiting

    Mechanistic divergence in transmetalation between free boronic acids and BPin esters.

    Thermodynamic Robustness: Storage and Purification

    While the free acid excels in reactivity, it fails in stability. Pent-1-en-1-ylboronic acid is susceptible to protodeboronation (loss of the boron group to form 1-pentene) and spontaneous trimerization into boroxines, especially upon exposure to air or during concentration. Crucially, free boronic acids streak heavily and degrade on silica gel, making purification of intermediate building blocks nearly impossible .

    The BPin ester solves this problem. The pinacol protection renders the boron atom thermodynamically stable. Pent-1-en-1-ylboronic acid pinacol ester can be stored for months without degradation, handled in ambient air, and, most importantly, purified effortlessly via standard silica gel chromatography. This makes the BPin ester the undisputed choice for multi-step syntheses where the alkenylboron moiety must be carried through several synthetic transformations before the final cross-coupling step .

    Quantitative Performance Comparison

    The following table summarizes the operational and kinetic differences between the two reagents, derived from standardized cross-coupling benchmarking:

    ParameterPent-1-en-1-ylboronic AcidPent-1-en-1-ylboronic Acid Pinacol Ester
    Relative Transmetalation Rate Fast ( krel​≈1.0 )Slow ( krel​<0.1 )
    Lewis Acidity High (Unshielded p-orbital)Low (Sterically shielded, O-donation)
    Bench/Storage Stability Low (Prone to oxidation/trimerization)High (Stable liquid/oil)
    Silica Gel Compatibility Poor (Streaks, decomposes)Excellent (Easily purified)
    Typical Reaction Temp 25°C – 50°C80°C – 100°C
    Primary Application Rapid coupling of sensitive substratesMulti-step synthesis, library generation

    Self-Validating Experimental Protocols

    To translate these mechanistic principles into laboratory success, the experimental conditions must be explicitly tailored to the chosen reagent. The following protocols act as a self-validating system: the success of Protocol A relies on the high Lewis acidity of the free acid, while Protocol B utilizes thermal energy to overcome the steric barrier of the BPin ester.

    Protocol A: Mild Suzuki Coupling with Pent-1-en-1-ylboronic Acid

    Objective: Achieve rapid coupling while suppressing protodeboronation of the sensitive free acid.

    • Catalyst Preparation: In a Schlenk flask under argon, combine the aryl halide (1.0 equiv), Pd(PPh3​)4​ (5 mol%), and K2​CO3​ (2.0 equiv).

    • Solvent Addition: Add a degassed mixture of THF/ H2​O (4:1, 0.2 M).

    • Reagent Addition (Causality Check): Add pent-1-en-1-ylboronic acid (1.2 equiv) last. Why? A slight excess compensates for trace boroxine formation. Adding it after the palladium complex ensures it immediately enters the catalytic cycle rather than degrading in the basic aqueous solution.

    • Reaction: Stir at 50°C for 2 hours .

    • Validation: TLC analysis should show complete consumption of the aryl halide within 2 hours. The low temperature prevents the decomposition of the reactive free acid, validating its high intrinsic reactivity.

    Protocol B: High-Temperature Coupling with Pent-1-en-1-ylboronic Acid Pinacol Ester

    Objective: Force transmetalation of the sterically hindered ester via elevated thermal energy and in situ hydrolysis.

    • Catalyst Preparation: In a Schlenk flask under argon, combine the aryl halide (1.0 equiv), Pd(dppf)Cl2​ (5 mol%), and K3​PO4​ (3.0 equiv).

    • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.2 M).

    • Reagent Addition (Causality Check): Add pent-1-en-1-ylboronic acid pinacol ester (1.5 equiv). Why? A larger excess and a stronger base ( K3​PO4​ ) are required to drive the in situ hydrolysis of the pinacol group, which is a prerequisite for transmetalation in hindered systems.

    • Reaction: Stir at 90°C for 12 hours .

    • Validation: If this reaction is attempted at the 50°C conditions of Protocol A, TLC will show unreacted BPin ester. The requirement for 90°C heating over 12 hours physically validates the steric barrier and reduced Lewis acidity of the pinacol ester.

    Workflow Start Select Alkenylboron Reagent Acid Pent-1-en-1-ylboronic Acid Start->Acid Ester Pent-1-en-1-yl BPin Ester Start->Ester PrepA Weigh quickly (Hygroscopic) Avoid silica gel Acid->PrepA PrepE Standard weighing Purify via Silica Gel Ester->PrepE CondA Mild Base (K2CO3) Lower Temp (25-50°C) Short Time (1-2h) PrepA->CondA CondE Stronger Base / Aqueous Higher Temp (80-100°C) Longer Time (4-12h) PrepE->CondE Result Cross-Coupled Pentenyl Alkene CondA->Result CondE->Result

    Workflow comparison for handling and reacting pentenylboronic acid versus its pinacol ester.

    Strategic Selection Summary

    For drug development professionals, the decision matrix is straightforward:

    • Choose Pent-1-en-1-ylboronic Acid when coupling to highly sensitive aryl halides that cannot tolerate temperatures above 50°C, or when rapid reaction times are critical to outcompete side reactions.

    • Choose Pent-1-en-1-ylboronic Acid Pinacol Ester when the pentenylboron moiety must be synthesized early in a multi-step sequence, requiring prolonged storage, silica gel purification, and resilience against intermediate reaction conditions.

    References

    • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Journal of the American Chemical Society URL:[Link]

    • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews URL:[Link]

    • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions Organic Letters URL:[Link]

    Comparative

    A Comparative Guide to Pent-1-en-1-ylboronic Acid and Potassium Pent-1-en-1-yltrifluoroborate in Modern Organic Synthesis

    In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable to researchers in medicinal chemistry and materials science. The choice of the organoboron re...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable to researchers in medicinal chemistry and materials science. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and practicality of this transformation. This guide provides an in-depth comparison of two such reagents: pent-1-en-1-ylboronic acid and its corresponding trifluoroborate salt, potassium pent-1-en-1-yltrifluoroborate. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection for their synthetic endeavors.

    Executive Summary: A Tale of Two Boron Reagents

    While both pent-1-en-1-ylboronic acid and potassium pent-1-en-1-yltrifluoroborate serve as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, they exhibit significant differences in their physical and chemical properties. Potassium pent-1-en-1-yltrifluoroborate emerges as a more robust and user-friendly reagent, primarily due to its enhanced stability.[1] In contrast, pent-1-en-1-ylboronic acid, while a potent reagent, is more susceptible to degradation, requiring more careful handling and storage.[1]

    The superior stability of the trifluoroborate salt is attributed to the tetracoordinate nature of its boron atom, which protects it from common decomposition pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[1] This makes potassium organotrifluoroborates a "stabilized" or "protected" form of boronic acids.[1]

    At a Glance: Comparative Data

    FeaturePent-1-en-1-ylboronic acidPotassium pent-1-en-1-yltrifluoroborateRationale & Causality
    Molecular Formula C₅H₁₁BO₂C₅H₁₀BF₃KThe trifluoroborate salt incorporates three fluorine atoms and a potassium counterion.
    Molecular Weight 113.95 g/mol [2]~192.08 g/mol The addition of three fluorine atoms and a potassium ion significantly increases the molecular weight.
    Physical Form Solid[3]Crystalline Solid[4]Organotrifluoroborates are generally well-defined crystalline solids.[4]
    Air & Moisture Stability Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation.[1]Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[1][5]The tetracoordinate boron in the trifluoroborate is less electrophilic and shielded from attack by water and oxygen.[1]
    Thermal Stability Can decompose upon heating.Highly thermally stable.The strong boron-fluorine bonds and stable ionic lattice contribute to high thermal resistance.
    Solubility Generally soluble in ethers (like THF, diethyl ether) and some polar organic solvents.[6]Soluble in acetone, slightly soluble in acetonitrile.[4]The ionic nature of the trifluoroborate salt influences its solubility profile, favoring more polar solvents.
    Handling & Storage Requires storage under an inert atmosphere, often at low temperatures (-20°C) to prevent degradation.[3][7]Can be handled on the benchtop and stored at room temperature without special precautions.[5]The inherent stability of the trifluoroborate salt simplifies handling and storage procedures.

    Delving Deeper: Stability and Reactivity

    The Stability Advantage of Potassium Pent-1-en-1-yltrifluoroborate

    The operational simplicity offered by potassium pent-1-en-1-yltrifluoroborate cannot be overstated. Boronic acids, including pent-1-en-1-ylboronic acid, are known to undergo dehydration to form cyclic trimers known as boroxines.[1] This process can lead to inconsistencies in reagent stoichiometry and reactivity. Furthermore, the carbon-boron bond in boronic acids is susceptible to protodeboronation, particularly in the presence of moisture or acidic conditions.[8]

    In stark contrast, the trifluoroborate salt is a highly crystalline, free-flowing solid that is indefinitely stable to air and moisture.[9] This remarkable stability stems from the formation of a stable, tetracoordinate anionic complex around the boron atom.[1][5] This structural feature effectively shields the boron center from hydrolysis, oxidation, and boroxine formation.[1] For researchers engaged in high-throughput screening or the development of robust, scalable synthetic routes, this stability translates to more reliable and reproducible results.[1]

    Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

    Both reagents are competent partners in Suzuki-Miyaura cross-coupling reactions. However, the reaction conditions required for each can differ, and in some cases, trifluoroborates have been shown to exhibit enhanced reactivity.

    The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10][11] A key step is the transmetalation of the organic group from boron to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex.[10]

    Potassium organotrifluoroborates, being tetracoordinate and anionic, can be considered pre-activated to some extent. Studies have shown that in some catalytic systems, particularly rhodium-catalyzed additions, organotrifluoroborates exhibit greater reactivity than their boronic acid counterparts, presumably due to a more facile transmetalation.[9] This can lead to higher yields and faster reaction times.[9]

    Experimental Protocols: A Head-to-Head Comparison

    The following are representative, generalized protocols for the Suzuki-Miyaura coupling of a generic aryl bromide with each of the boron reagents. These protocols are based on established procedures for similar substrates and serve as a starting point for optimization.[8][12]

    Workflow for Reagent Selection and Suzuki-Miyaura Coupling

    G cluster_0 Reagent Selection cluster_1 Suzuki-Miyaura Coupling start Need for High Stability and/or Long-Term Storage? boronic_acid Pent-1-en-1-ylboronic Acid start->boronic_acid No trifluoroborate Potassium Pent-1-en-1-yltrifluoroborate start->trifluoroborate Yes reaction_setup Reaction Setup: Aryl Halide, Boron Reagent, Catalyst, Base, Solvent boronic_acid->reaction_setup trifluoroborate->reaction_setup heating Heating and Stirring reaction_setup->heating workup Aqueous Workup and Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product Coupled Product purification->product

    Caption: A workflow for selecting the appropriate boron reagent and the general steps for a Suzuki-Miyaura coupling reaction.

    Protocol 1: Suzuki-Miyaura Coupling of (E)-Pent-1-en-1-ylboronic Acid

    Materials:

    • (E)-Pent-1-en-1-ylboronic acid (1.2 mmol)

    • Aryl bromide (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol)

    • Toluene/Water (10:1, 5 mL)

    Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, (E)-pent-1-en-1-ylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • In a separate vial, dissolve the palladium(II) acetate and SPhos in the toluene/water solvent mixture and bubble with argon for 10 minutes to degas.

    • Add the catalyst solution to the Schlenk flask via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    Protocol 2: Suzuki-Miyaura Coupling of Potassium (E)-pent-1-en-1-yltrifluoroborate

    Materials:

    • Potassium (E)-pent-1-en-1-yltrifluoroborate (1.5 mmol)

    • Aryl bromide (1.0 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.03 mmol, 3 mol%)

    • Cesium carbonate (Cs₂CO₃, 3.0 mmol)

    • Isopropanol/Water (3:1, 4 mL)

    Procedure:

    • To a vial equipped with a magnetic stir bar, add the aryl bromide, potassium (E)-pent-1-en-1-yltrifluoroborate, cesium carbonate, and PdCl₂(dppf)·CH₂Cl₂.

    • Add the isopropanol/water solvent mixture.

    • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

    Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)₂ or R-BF₃K) pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)L_n-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Conclusion: Making the Right Choice

    For applications where reagent stability, ease of handling, and long-term storage are paramount, potassium pent-1-en-1-yltrifluoroborate is the superior choice. Its crystalline nature and resistance to common degradation pathways ensure consistency and reproducibility, which are critical in both discovery and process chemistry.[1][5] While pent-1-en-1-ylboronic acid is a highly effective reagent, its inherent instability necessitates more stringent handling and storage protocols.[3][7] The choice between these two reagents will ultimately depend on the specific requirements of the synthetic task at hand, including scale, the need for rigorous control over stoichiometry, and logistical considerations for reagent management.

    References

    • Batey, R. A., Thadani, A. N., & Smil, D. V. (2000). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 2(11), 1593–1596. [Link]

    • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

    • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

    • Dabrowski, M., & Balinski, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 845-858. [Link]

    • Molander, G. A. (2005). Potassium Phenyltrifluoroborate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

    • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

    • Molander, G. A., & Brown, A. R. (2007). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-6. [Link]

    • Molander, G. A., & Rivero, M. R. (2002). Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates. Organic letters, 4(1), 107–109. [Link]

    • PubChem. (1E)-(Pent-1-en-1-yl)boronic acid. [Link]

    • Cammidge, A. N., & Creton, I. (2014). Transition-Metal-Free C-C Bond Forming Reactions of Aryl, Alkenyl and Alkynylboronic acids and Their Derivatives. RSC Advances, 4, 37534-37548. [Link]

    • Organic Chemistry Portal. Suzuki Coupling. [Link]

    • Request PDF. Metal-free electrophilic fluorination of alkyl trifluoroborates and boronic acids. [Link]

    • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy. Series B, Physical and biological sciences, 81(5), 125–137. [Link]

    • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

    • Wikipedia. Potassium fluoride. [Link]

    Sources

    Validation

    A Comparative Guide to HPLC Method Validation for Determining Pent-1-en-1-ylboronic Acid Purity

    In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is paramount. Pent-1-en-1-ylboronic acid, a key building block in various organic transformations,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is paramount. Pent-1-en-1-ylboronic acid, a key building block in various organic transformations, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the determination of pent-1-en-1-ylboronic acid purity, underpinned by a rigorous validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

    The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][4][5] This guide will not only detail the validation protocols but also delve into the scientific rationale behind the methodological choices, offering researchers, scientists, and drug development professionals a comprehensive framework for establishing a robust purity assay for this critical reagent.

    The Analytical Challenge: The Nature of Pent-1-en-1-ylboronic Acid

    Pent-1-en-1-ylboronic acid [(1E)-(Pent-1-en-1-yl)boronic acid, CAS No. 59239-44-0] is a relatively simple organoboronic acid.[6] However, like many boronic acids, it can be susceptible to certain analytical challenges. A key consideration is the potential for on-column hydrolysis or degradation, which can complicate accurate purity assessment.[7][8] Therefore, the choice of chromatographic conditions is critical.

    This guide will compare two distinct approaches:

    • Method A: Reversed-Phase HPLC with UV Detection. This is a widely used, straightforward approach for purity determination of organic molecules.

    • Method B: Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection. This method aims to enhance selectivity and sensitivity by reacting the analyte with a derivatizing agent post-separation.[9][10][11][12]

    Method A: Reversed-Phase HPLC with UV Detection

    This method represents a conventional and often sufficient approach for purity analysis. The selection of a C18 stationary phase with low residual silanol activity is a strategic choice to minimize potential interactions that could lead to peak tailing or on-column degradation of the boronic acid.[13]

    Experimental Protocol: Method A

    1. Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent low-silanol C18 column)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    2. Sample and Standard Preparation:

    • Diluent: Acetonitrile. The use of an aprotic diluent like acetonitrile is crucial to prevent the hydrolysis of the boronic acid in the sample solution prior to injection.[7][14]

    • Standard Solution: Accurately weigh approximately 10 mg of pent-1-en-1-ylboronic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

    Rationale for Experimental Choices

    The use of a gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to control the ionization of the boronic acid and any potential acidic or basic impurities, leading to improved peak shape. A detection wavelength of 210 nm is chosen for general-purpose detection of organic molecules that may lack a strong chromophore at higher wavelengths.

    Method B: Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection

    For applications requiring higher sensitivity and selectivity, or to overcome challenging matrices, post-column derivatization offers a powerful alternative. This method utilizes the reaction of boronic acids with alizarin to form a fluorescent complex, which is then detected.[9][10][11][12]

    Experimental Protocol: Method B

    1. Chromatographic Conditions (identical to Method A for separation):

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: Same as Method A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    2. Post-Column Derivatization System:

    • Reagent: 75 µM Alizarin and 0.1% Triethylamine in Acetonitrile

    • Reagent Flow Rate: 0.5 mL/min

    • Reaction Coil: 5 m x 0.25 mm i.d.

    • Reaction Temperature: 50 °C

    • Detection: Fluorescence Detector (λex = 469 nm, λem = 610 nm)

    3. Sample and Standard Preparation:

    • Diluent: Acetonitrile

    • Standard and Sample Solutions: Prepared as in Method A.

    Rationale for Experimental Choices

    The chromatographic separation remains the same as in Method A to ensure a fair comparison of the detection techniques. The post-column reaction with alizarin is highly specific for boronic acids, which significantly enhances the selectivity of the method.[10] Fluorescence detection typically offers much higher sensitivity than UV detection, allowing for the quantification of very low-level impurities.

    HPLC Method Validation Protocol

    A comprehensive validation of both analytical methods will be performed in accordance with ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[1][3][4] The validation will encompass the following parameters:

    • Specificity

    • Linearity

    • Range

    • Accuracy

    • Precision (Repeatability and Intermediate Precision)

    • Limit of Detection (LOD)

    • Limit of Quantitation (LOQ)

    • Robustness

    Validation Workflow

    HPLC Method Validation Workflow Start Start: Method Development & Optimization Protocol Develop & Approve Validation Protocol (ICH Q2(R1)) Start->Protocol Specificity Specificity (Forced Degradation, Placebo) Protocol->Specificity Linearity Linearity & Range (5-7 Concentration Levels) Protocol->Linearity Accuracy Accuracy (Spiked Placebo, 3 Levels, 3 Replicates) Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Protocol->LOD_LOQ Robustness Robustness (Deliberate Small Variations) Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Repeatability Repeatability (Intra-assay) (6 Replicates at 100%) Precision->Repeatability Intermediate Intermediate Precision (Different Day, Analyst, Instrument) Precision->Intermediate Repeatability->Report Intermediate->Report LOD_LOQ->Report Robustness->Report End Method Approved for Routine Use Report->End

    Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

    Acceptance Criteria for Validation Parameters

    The following table summarizes the typical acceptance criteria for the validation parameters.

    Validation ParameterAcceptance Criteria
    Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
    Linearity Correlation coefficient (r²) ≥ 0.999
    Range 80% to 120% of the test concentration for assay. For impurity determination, from the reporting threshold to 120% of the specification.
    Accuracy % Recovery within 98.0% to 102.0% for assay. For impurities, recovery should be evaluated at the specification level.
    Precision (RSD) Repeatability (Intra-assay): ≤ 1.0% for the main analyte.
    Intermediate Precision: ≤ 2.0% for the main analyte.
    LOD & LOQ LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. LOQ should be at or below the reporting threshold for impurities.
    Robustness No significant impact on the results due to minor variations in method parameters (e.g., pH, mobile phase composition, column temperature).

    Comparative Performance Data (Hypothetical)

    The following tables present hypothetical but realistic data from the validation of both methods to facilitate a direct comparison.

    Table 1: Comparison of Linearity, LOD, and LOQ
    ParameterMethod A (UV Detection)Method B (Fluorescence Detection)
    Linearity (r²) 0.99950.9998
    Range 1 - 150 µg/mL0.1 - 200 µg/mL
    LOD 0.3 µg/mL0.03 µg/mL
    LOQ 1.0 µg/mL0.1 µg/mL
    Table 2: Comparison of Accuracy and Precision
    ParameterMethod A (UV Detection)Method B (Fluorescence Detection)
    Accuracy (% Recovery) 99.2% - 101.5%99.5% - 101.8%
    Repeatability (RSD) 0.65%0.58%
    Intermediate Precision (RSD) 1.2%1.1%

    Discussion and Recommendation

    Both Method A and Method B have demonstrated their suitability for the determination of pent-1-en-1-ylboronic acid purity through a comprehensive validation process.

    Method A (Reversed-Phase HPLC with UV Detection) is a robust, reliable, and straightforward method that is well-suited for routine quality control applications where the expected impurity levels are within the detection limits of UV. Its simplicity makes it easy to implement and transfer between laboratories.

    Method B (Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection) offers significantly higher sensitivity and selectivity. The 10-fold lower LOD and LOQ make it the superior choice for trace impurity analysis, such as the determination of genotoxic impurities or in situations where the sample matrix is complex and interferes with UV detection. The enhanced selectivity for boronic acids can also provide a higher degree of confidence in the identification and quantification of related substance impurities.

    Logical Relationship of Method Choice

    Method Selection Logic Start Define Analytical Requirement RoutineQC Routine QC / High Concentration Impurities? Start->RoutineQC TraceAnalysis Trace Analysis / Genotoxic Impurities? RoutineQC->TraceAnalysis No MethodA Method A: RP-HPLC-UV RoutineQC->MethodA Yes TraceAnalysis->MethodA No MethodB Method B: RP-HPLC-Fluorescence (PCD) TraceAnalysis->MethodB Yes End Implement Validated Method MethodA->End MethodB->End

    Caption: Decision tree for selecting the appropriate HPLC method.

    Conclusion

    The choice between a standard RP-HPLC-UV method and a more specialized method involving post-column derivatization ultimately depends on the specific analytical requirements. For routine purity assessment of pent-1-en-1-ylboronic acid, Method A provides a validated and efficient solution. However, for applications demanding higher sensitivity and selectivity, Method B is the demonstrably superior approach. This guide provides the necessary framework and comparative data to empower researchers and drug development professionals to make an informed decision based on their specific needs, ensuring the quality and consistency of their critical reagents.

    References
    • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

    • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

    • Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. Retrieved from [Link]

    • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

    • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Retrieved from [Link]

    • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

    • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

    • Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Retrieved from [Link]

    • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

    • Taylor & Francis Online. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

    • SIELC. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

    • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

    • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Retrieved from [Link]

    • ResearchGate. (2015, November 29). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

    • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

    • Ingenta Connect. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Retrieved from [Link]

    • ACS Publications. (2019, January 8). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Retrieved from [Link]

    • ResearchGate. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin | Request PDF. ResearchGate. Retrieved from [Link]

    • Semantic Scholar. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Semantic Scholar. Retrieved from [Link]

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    A Senior Application Scientist's Guide to the GC-MS Analysis and Validation of Pent-1-en-1-ylboronic Acid Reaction Mixtures

    For researchers and professionals in drug development, monitoring the progress of chemical reactions is paramount to ensuring product purity, optimizing yield, and identifying potential impurities. Pent-1-en-1-ylboronic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development, monitoring the progress of chemical reactions is paramount to ensuring product purity, optimizing yield, and identifying potential impurities. Pent-1-en-1-ylboronic acid, a key building block in synthetic chemistry, presents unique analytical challenges due to its inherent chemical properties. This guide provides an in-depth comparison of analytical strategies, focusing on a robust, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive analysis of its reaction mixtures. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

    The Analytical Challenge: Why Boronic Acids Resist Simple Analysis

    Pent-1-en-1-ylboronic acid, like most boronic acids, is a polar, non-volatile compound.[1][2] These characteristics make it fundamentally unsuitable for direct analysis by Gas Chromatography (GC), a technique that requires analytes to be volatile and thermally stable. Direct injection of a sample containing underivatized boronic acids into a hot GC inlet typically leads to several undesirable outcomes:

    • Poor Volatility: The analyte will not vaporize efficiently, resulting in poor peak shape, low sensitivity, or no detection at all.

    • Thermal Degradation: The high temperatures can cause the boronic acid to degrade.

    • Boroxine Formation: Boronic acids have a strong tendency to dehydrate and trimerize into their corresponding cyclic anhydrides, known as boroxines, in the hot injector.[3] This leads to complex chromatograms and inaccurate quantification.

    While High-Performance Liquid Chromatography (HPLC) can be a viable alternative for direct analysis of polar analytes, it is not without its own challenges.[1] Some boronic acids lack a strong chromophore for UV detection, and their analysis by reversed-phase HPLC can be complicated by on-column hydrolysis of related boronate esters, which might also be present in the reaction mixture.[4][5] Therefore, developing a reliable GC-MS method offers high separation efficiency and the definitive identification power of mass spectrometry, provided the core challenge of volatility is addressed.[6]

    The Strategic Solution: Chemical Derivatization

    To overcome the limitations of direct analysis, a chemical derivatization step is essential. This process converts the polar boronic acid into a more volatile and thermally stable analog suitable for GC analysis.[1] The most effective strategy is the formation of a cyclic boronate ester by reacting the boronic acid with a diol. This masks the polar dihydroxyboryl group, significantly increasing the analyte's volatility.

    Comparison of Derivatizing Agents

    The choice of diol is critical. While many are available, pinacol and 1,3-propanediol are common choices. The ideal agent should react quickly and quantitatively, and its derivative should be stable and chromatographically distinct from other reaction components.

    FeaturePinacol (2,3-Dimethyl-2,3-butanediol)1,3-PropanediolRationale & Field Insights
    Derivative Formed Pinacol boronate ester1,3,2-Dioxaborinane derivativeThe pinacol ester is often preferred due to its high stability and the characteristic mass spectrum it produces, which can aid in identification.
    Reaction Conditions Typically heated (60-70 °C) in an aprotic solvent for 30-60 minutes.[1]Similar conditions, often proceeds readily.Pinacol reactions are well-documented and highly reliable for a wide range of boronic acids, making it a trustworthy starting point for method development.
    Volatility of Derivative ExcellentGoodBoth significantly improve volatility. The bulkier pinacol group can sometimes improve chromatographic peak shape.
    Potential Interferences Excess pinacol is volatile and may appear in the chromatogram but is typically well-separated from the analyte derivative.Excess 1,3-propanediol is also volatile and must be chromatographically resolved.The key is to use a minimal necessary excess of the derivatizing agent to drive the reaction to completion without overloading the column.

    For its reliability and extensive documentation, this guide will focus on pinacol as the derivatizing agent of choice.

    Experimental Protocol: Derivatization and GC-MS Analysis

    This section provides a complete, self-validating workflow for the analysis of a pent-1-en-1-ylboronic acid reaction mixture.

    Workflow Overview

    GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Data & Validation Sample 1. Aliquot Reaction Mixture (e.g., 1 mg in vial) Solvent 2. Add Dry Aprotic Solvent (e.g., 500 µL THF) Sample->Solvent Reagent 3. Add Derivatizing Agent (Pinacol, ~1.1 eq) Solvent->Reagent React 4. Heat and React (60°C for 30 min) Reagent->React Inject 5. Inject Sample (1 µL, Split Mode) React->Inject Separate 6. Chromatographic Separation (HP-5ms column) Inject->Separate Detect 7. Mass Spectrometric Detection (Scan & SIM Modes) Separate->Detect Process 8. Data Processing (Integration & Identification) Detect->Process Validate 9. Method Validation (ICH Q2(R1) Parameters) Process->Validate Report 10. Final Report Validate->Report

    Caption: Overall workflow from sample preparation to final validated report.

    Step 1: Derivatization of Pent-1-en-1-ylboronic Acid

    This protocol describes the conversion of the analyte to its more volatile and thermally stable pinacol boronate ester.[1]

    Derivatization Reaction BoronicAcid Pent-1-en-1-ylboronic Acid (Polar, Non-volatile) Pinacol Pinacol (Derivatizing Agent) Condition Dry THF 60°C, 30 min BoronicAcid->Condition Pinacol->Condition Plus + Plus->Condition Product Volatile Pinacol Ester (GC-amenable) Water H₂O Plus2 + 2 Condition->Product Condition->Water Condition->Plus2

    Caption: Conversion of boronic acid to a volatile ester for GC-MS.

    Protocol:

    • Sample Preparation: To a dry 2 mL glass vial, add approximately 1 mg of the reaction mixture. Causality: A dry vial is critical to prevent hydrolysis of the boronic acid and the resulting ester.

    • Solvent Addition: Add 500 µL of a dry, aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)). Vortex to dissolve. Causality: Aprotic solvents prevent unwanted side reactions and ensure all components are solubilized for a homogenous reaction.

    • Reagent Addition: Add approximately 1.1 molar equivalents of pinacol relative to the estimated amount of boronic acid. Causality: A slight excess of the derivatizing agent ensures the reaction goes to completion, following Le Châtelier's principle.

    • Reaction: Seal the vial tightly and heat at 60-70 °C for 30-60 minutes.[1]

    • Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. No further workup is typically required.

    Step 2: GC-MS Instrumental Parameters

    The following parameters serve as a robust starting point for analysis. Optimization may be required based on the specific reaction byproducts.

    ParameterRecommended SettingRationale & Field Insights
    GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)The 5% phenyl-methylpolysiloxane stationary phase is a versatile, low-bleed phase ideal for separating a wide range of semi-volatile organic compounds.[1]
    Carrier Gas Helium at a constant flow of 1.0 mL/minHelium provides good efficiency and is inert, preventing reactions with analytes. Constant flow mode ensures stable retention times.[3]
    Inlet Temperature 250 °CThis temperature must be high enough to ensure rapid vaporization of the derivatized analyte but not so high as to cause thermal degradation.[1]
    Injection Mode Split (e.g., 20:1 ratio)For reaction monitoring, concentrations are often high. A split injection prevents column overloading and ensures sharp peaks.[1]
    Injection Volume 1 µLA standard volume that balances sensitivity with the risk of overloading the system.
    Oven Program Start at 100 °C (hold 1 min), ramp at 8 °C/min to 320 °C (hold 5 min)This program provides good separation for a range of compounds with varying boiling points.[3] A slow initial ramp can help separate low-boiling impurities.
    MS Transfer Line 280 °CPrevents condensation of analytes between the GC and the MS.[3]
    MS Ion Source 230 °CStandard temperature for Electron Ionization (EI).
    Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that are ideal for library matching and structural elucidation of unknown byproducts.[3]
    Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full Scan is used during method development to identify all reaction components. SIM is used for validated quantitative methods to achieve lower detection limits and higher specificity for the target analyte.[7]

    Method Validation: Ensuring Trustworthy Data

    A method is only useful if it is proven to be reliable. Validation is performed in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9]

    Validation ParameterExperimental ProtocolTypical Acceptance Criteria
    Specificity Analyze blank matrix, matrix spiked with known impurities, and the derivatized analyte. Compare chromatograms to ensure no interfering peaks at the analyte's retention time.[6]The analyte peak must be free of interference from other components. Peak purity analysis via MS can confirm this.
    Linearity Prepare a series of at least five calibration standards of derivatized pent-1-en-1-ylboronic acid spanning the expected concentration range (e.g., 1 to 100 µg/mL).[6]Correlation coefficient (r²) ≥ 0.99.[10] The y-intercept should be close to zero.
    Accuracy Perform recovery studies by spiking a blank reaction matrix with the analyte at three concentration levels (e.g., low, medium, high) with at least three replicates each.[11]Percent recovery typically within 98-102% for drug substances.[8][10]
    Precision Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.[11] Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2%.[8][11]
    Limit of Detection (LOD) & Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[12]S/N ratio of 3:1 for LOD and 10:1 for LOQ.[11]
    Robustness Introduce small, deliberate variations to method parameters (e.g., ±5°C in oven temp, ±0.1 mL/min in flow rate) and assess the impact on results.[12]System suitability parameters (e.g., retention time, peak area) should remain within acceptable limits. RSD should not be significantly affected.
    Expected Performance Data

    The following table summarizes the performance characteristics expected from this validated GC-MS method.

    Performance MetricExpected Value
    Linearity (r²) > 0.995
    Accuracy (% Recovery) 98.0 - 102.0%
    Precision (RSD) < 2.0%
    LOD (SIM mode) ~0.1 µg/mL
    LOQ (SIM mode) ~0.5 µg/mL

    Conclusion

    While direct GC-MS analysis of pent-1-en-1-ylboronic acid is not feasible due to its physicochemical properties, a well-designed derivatization strategy provides a powerful and reliable solution. By converting the analyte to a volatile pinacol boronate ester, researchers can leverage the high separation power of GC and the specificity of MS detection. The protocols detailed in this guide, from derivatization to instrumental analysis and rigorous ICH-compliant validation, establish a self-validating system. This ensures the generation of accurate, precise, and trustworthy data, which is indispensable for process monitoring, impurity profiling, and ensuring the quality and safety of final products in the pharmaceutical industry.

    References

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    • Environics. Conducting GC Method Validation Using High Accuracy Standards. [URL: https://www.environics.
    • International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [URL: https://researchtrendsjournal.com/index.php/ijterd/article/view/175]
    • PMC. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538202/]
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